molecular formula C21H21N3O4 B019939 Desmethyl Erlotinib CAS No. 183321-86-0

Desmethyl Erlotinib

カタログ番号: B019939
CAS番号: 183321-86-0
分子量: 379.4 g/mol
InChIキー: MTLKTHNRZJKPRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl erlotinib is a metabolite of erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). This inhibits tumor growth in human head and neck carcinoma HN5 tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 µM) and JAK2 mutant JAK2V617F positive hematopoietic progenitor cells (IC50 = 5 µM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing erlotinib have been used to treat certain forms of cancer, including non-small cell lung cancer.>A metabolite of Erlotinib, an anti cancer agent.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939711
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-29-8, 183321-86-0
Record name CP-373413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373413
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Desmethyl Erlotinib (OSI-420): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in cancer therapy.[1][2][3] Erlotinib undergoes metabolism in the liver, primarily through O-demethylation by cytochrome P450 enzymes, predominantly CYP3A4, to form OSI-420.[2] This metabolite demonstrates equipotent activity to its parent compound, Erlotinib, and plays a significant role in the overall clinical efficacy of the drug.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound exerts its therapeutic effect by acting as a potent and reversible inhibitor of the EGFR tyrosine kinase.[1][2][4] The epidermal growth factor receptor is a transmembrane glycoprotein that is a member of the ErbB family of receptor tyrosine kinases. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

OSI-420, like Erlotinib, competes with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the EGFR tyrosine kinase. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Quantitative Data

The inhibitory potency of this compound against EGFR has been quantified in various studies. The following table summarizes the key in vitro activity and pharmacokinetic parameters for both OSI-420 and its parent compound, Erlotinib.

ParameterThis compound (OSI-420)ErlotinibReference
In Vitro Potency
IC50 (Human EGFR)2 nM2 nM[1][2][4][5]
IC50 (EGFR Autophosphorylation in tumor cells)20 nM20 nM[1][2]
Pharmacokinetics (Human Plasma)
AUC (Area Under the Curve)30% of Erlotinib (range 12-59%)-[1][2]
Clearance>5-fold higher than Erlotinib-[1][2]
Pharmacokinetics (Pediatric Patients with Primary Brain Tumors)
Apparent Clearance (CL/F)79 L/h/m² (< 5 years), 38 L/h/m² (> 5 years)6.8 L/h/m² (< 5 years), 3.6 L/h/m² (> 5 years)[6]
Pharmacokinetics (Patient with Glioblastoma)
Plasma AUC0-242,527 ng·h/mL30,365 ng·h/mL[7]
CSF AUC0-24240 ng·h/mL2,129 ng·h/mL[7]
CSF Penetration~9%7%[7]

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound (OSI-420) against EGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of OSI-420 for EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • This compound (OSI-420)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 96-well microplates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (OSI-420) in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Diluted this compound (OSI-420) or vehicle control (DMSO)

    • Recombinant EGFR kinase

    • Poly(Glu, Tyr) peptide substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for EGFR.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • Luminescence-based ADP detection: An assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Fluorescence-based detection: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other measurements.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the EGFR signaling pathway and the inhibitory effect of this compound, as well as a typical experimental workflow for assessing its activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation OSI420 This compound (OSI-420) OSI420->EGFR Inhibits ATP ATP ADP ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K STAT3 STAT3 pEGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound (OSI-420).

Experimental_Workflow Start Start CompoundPrep Prepare OSI-420 Serial Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction (EGFR, Substrate) CompoundPrep->ReactionSetup Initiate Initiate Reaction with ATP ReactionSetup->Initiate Incubate Incubate Initiate->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Data Analysis (IC50 Determination) Detect->Analyze End End Analyze->End

Caption: A typical experimental workflow for an in vitro EGFR kinase inhibition assay.

Downstream Signaling Effects

The inhibition of EGFR autophosphorylation by this compound prevents the recruitment and activation of several downstream signaling proteins. This blockade has been shown to affect key pathways that are critical for tumor cell growth and survival:

  • MAPK Pathway: Inhibition of EGFR by Erlotinib has been demonstrated to suppress the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[8] This pathway is a central regulator of cell proliferation, and its inhibition contributes to the anti-proliferative effects of the drug.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade, which is crucial for cell survival and inhibition of apoptosis, is also downstream of EGFR. By blocking EGFR activation, this compound leads to the downregulation of Akt signaling, thereby promoting apoptosis in cancer cells.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling route activated by EGFR. Erlotinib has been shown to inhibit the phosphorylation of STAT3, a key mediator of this pathway that is involved in cell proliferation and survival.[8]

The combined inhibition of these critical signaling pathways by this compound results in a potent anti-tumor effect, characterized by the induction of cell cycle arrest, primarily at the G1/S transition, and the promotion of apoptosis.

Conclusion

This compound (OSI-420) is a critical active metabolite of Erlotinib that functions as a potent inhibitor of EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the blockade of receptor autophosphorylation and the subsequent suppression of downstream signaling pathways, including the MAPK, PI3K/Akt, and JAK/STAT pathways. The equipotent nature of OSI-420 to its parent compound underscores its importance in the overall therapeutic efficacy of Erlotinib. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental methodologies, is essential for the continued development and optimization of EGFR-targeted therapies in oncology.

References

The In Vivo Journey of Desmethyl Erlotinib: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Desmethyl Erlotinib, also known as OSI-420. As the primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Erlotinib, a thorough understanding of its behavior in biological systems is critical for optimizing therapeutic strategies and developing next-generation targeted cancer therapies. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, supported by detailed experimental methodologies and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetic Profile of this compound (OSI-420)

This compound (OSI-420) is formed from the O-demethylation of Erlotinib and is pharmacologically active.[1] Its plasma concentrations and pharmacokinetic parameters are crucial for understanding the overall efficacy and safety profile of Erlotinib treatment.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound (OSI-420) observed in various in vivo studies across different species. These values can be influenced by factors such as species, dose, and analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound (OSI-420) in Mice

ParameterValueSpecies/StrainDosingReference
Cmax (ng/mL) Data not consistently reported in a comparable formatBALB/c nude mice12.5 mg/kg Erlotinib (oral)[2]
AUC (ng·h/mL) Data not consistently reported in a comparable formatBALB/c nude mice12.5 mg/kg Erlotinib (oral)[2]
Pharmacokinetic Model 1-compartmentBALB/c nude mice12.5 mg/kg Erlotinib (oral)[2]

Table 2: Pharmacokinetic Parameters of this compound (OSI-420) in Non-Human Primates

ParameterValueSpeciesDosingReference
AUC (plasma) 30% of Erlotinib AUC (range 12-59%)Rhesus monkeysErlotinib (IV infusion)[3]
Clearance >5-fold higher than ErlotinibRhesus monkeysErlotinib (IV infusion)[3]
CSF Penetration (AUCcsf:AUCplasma) <5% (relative to total plasma concentration)Rhesus monkeysErlotinib (IV infusion)[3]

Table 3: Pharmacokinetic Parameters of this compound (OSI-420) in Humans

ParameterValuePatient PopulationDosingReference
Cmax (ng/mL) ~100-200NSCLC patients150 mg Erlotinib daily[4]
AUC (ng·h/mL) ~1500-2500NSCLC patients150 mg Erlotinib daily[4]
Renal Failure Impact Pharmacokinetics not significantly affected by chronic renal failure and hemodialysisNSCLC patients with CRF150 mg Erlotinib daily[4]

Metabolism of Erlotinib to this compound

The biotransformation of Erlotinib is a critical determinant of its therapeutic efficacy and the exposure to its active metabolite, this compound.

Metabolic Pathway

Erlotinib is primarily metabolized in the liver to this compound (OSI-420) through O-demethylation.[1][5] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP2C8.[6][7] Further metabolism of this compound can occur, leading to other downstream metabolites.[1]

Metabolism_Pathway cluster_cyp CYP450 Enzymes Erlotinib Erlotinib OSI420 This compound (OSI-420) (Active) Erlotinib->OSI420 O-demethylation Other_Metabolites Further Metabolites (e.g., Carboxylic Acid derivatives) OSI420->Other_Metabolites Oxidation CYP3A4 CYP3A4 (Major) CYP3A4->Erlotinib CYP1A1 CYP1A1 CYP1A1->Erlotinib CYP1A2 CYP1A2 CYP1A2->Erlotinib

Metabolic conversion of Erlotinib to this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The most common analytical method employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of this compound in Plasma by HPLC-MS/MS

This section outlines a typical protocol for the analysis of this compound in plasma samples.

3.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

3.1.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is typically employed.[8]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Injection Volume: 5-20 µL.

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[8]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and an internal standard to ensure accurate quantification.

Table 4: Example of MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (OSI-420) Specific to instrument tuningSpecific to instrument tuning
Internal Standard (e.g., deuterated OSI-420) Specific to instrument tuningSpecific to instrument tuning
In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in an animal model.

PK_Workflow cluster_animal Animal Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Dosing Dosing of Erlotinib (e.g., oral gavage) Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Sampling Plasma_Processing Plasma Isolation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis HPLC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t1/2, CL) PK_Modeling->Parameter_Calculation

Workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of this compound (OSI-420). The quantitative data, detailed methodologies, and visual diagrams presented herein offer a valuable resource for researchers and drug development professionals. A comprehensive understanding of the formation, disposition, and clearance of this active metabolite is paramount for the continued development and optimization of EGFR-targeted therapies in oncology. Further research focusing on inter-individual variability in the metabolism of Erlotinib to this compound will be crucial for personalizing treatment strategies and improving patient outcomes.

References

The Unseen Driver: A Technical Guide to the Biological Role and Significance of Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib, also known as OSI-420, is the primary and pharmacologically active metabolite of Erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in cancer therapy. While Erlotinib has been the focus of extensive research, a comprehensive understanding of this compound's distinct biological role and significance is crucial for optimizing therapeutic strategies and developing next-generation TKIs. This technical guide provides an in-depth analysis of this compound, consolidating key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic generation and mechanism of action.

Introduction: The Significance of a Primary Metabolite

Erlotinib exerts its anti-tumor effects by reversibly binding to the ATP-binding site of the EGFR, thereby inhibiting autophosphorylation and subsequent downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] However, following oral administration, Erlotinib is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, to form this compound (OSI-420).[3] This metabolite is not an inactive byproduct but a potent EGFR inhibitor in its own right, contributing significantly to the overall therapeutic effect of Erlotinib treatment. Understanding the nuances of its formation, pharmacokinetics, and biological activity is paramount for predicting patient response, managing drug-drug interactions, and designing more effective therapeutic regimens.

Biological Role: An Equipotent Successor

This compound's primary biological role is the inhibition of EGFR tyrosine kinase. It is considered to be equipotent to its parent compound, Erlotinib, in its ability to inhibit EGFR autophosphorylation in tumor cells.[1] This means that at a molecular level, this compound contributes just as significantly as Erlotinib to the blockade of EGFR signaling.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Like Erlotinib, this compound is a small molecule that competitively and reversibly binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways. The two major signaling cascades affected are:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[4][5]

  • The PI3K-Akt-mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.[5][6]

By inhibiting these pathways, this compound, in concert with Erlotinib, can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Desmethyl_Erlotinib This compound (OSI-420) Desmethyl_Erlotinib->EGFR Inhibition ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Kinase_Assay_Workflow start Start prep Prepare Reagents: - Serial dilution of this compound - EGFR Kinase - Peptide Substrate - ATP start->prep setup Set up Reaction in 96-well Plate: Add this compound, Kinase, and Substrate prep->setup initiate Initiate Reaction: Add ATP setup->initiate incubate Incubate at 30°C for 60 min initiate->incubate detect Detect ADP Production: Use ADP-Glo™ Assay incubate->detect measure Measure Luminescence detect->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Incubate Overnight for Adhesion seed->adhere treat Treat with Serial Dilutions of This compound adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Data Analysis: Calculate % Viability and IC50 measure->analyze end End analyze->end LCMS_Workflow start Start sample_prep Sample Preparation: - Spike Plasma with Internal Standard - Protein Precipitation start->sample_prep centrifuge Centrifugation sample_prep->centrifuge extract Supernatant Extraction centrifuge->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis: - Calibration Curve - Quantify Concentration ms_detection->data_analysis end End data_analysis->end

References

Desmethyl Erlotinib: A Technical Guide to its Inhibitory Effects on EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Desmethyl Erlotinib (OSI-420), the active metabolite of the well-established epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This compound is a potent inhibitor of EGFR tyrosine kinase, playing a crucial role in the therapeutic efficacy of its parent drug. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for evaluating the activity of this compound. Visualizations of the EGFR signaling pathway, the inhibitory mechanism, and a standard experimental workflow are provided to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various malignancies, making it a prime therapeutic target.

Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer and pancreatic cancer. Following administration, Erlotinib is metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, this compound (OSI-420). This metabolite demonstrates comparable potency to the parent compound in inhibiting EGFR tyrosine kinase activity. This guide focuses specifically on the inhibitory effects and experimental evaluation of this compound.

Quantitative Inhibitory Data

This compound (OSI-420) has been shown to be equipotent to its parent compound, Erlotinib, in the inhibition of EGFR tyrosine kinase. The following table summarizes the key half-maximal inhibitory concentration (IC50) values associated with their activity.

Target Inhibitor IC50 Value Assay Type
Human EGFRErlotinib / this compound2 nMBiochemical Kinase Assay
EGFR AutophosphorylationErlotinib / this compound20 nMCell-Based Assay

Note: Given the equipotent nature of Erlotinib and this compound, the IC50 values are applicable to both compounds.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound, like Erlotinib, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP pocket of the intracellular domain of the receptor, it prevents the binding of ATP and subsequent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR ATP ATP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ADP ADP ATP->ADP Phosphorylation Desmethyl_Erlotinib This compound Desmethyl_Erlotinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effects of this compound on EGFR tyrosine kinase.

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO). Add the diluted EGFR enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP and the peptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high EGFR expression (e.g., A431)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with varying concentrations of this compound or vehicle control for 2-4 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin).

  • Data Analysis: Quantify band intensities using densitometry software. The level of p-EGFR is normalized to total EGFR and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound's inhibitory effects on EGFR.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Data_Analysis IC50 Calculation & Comparative Analysis Biochemical_Assay->Data_Analysis Cell_Culture Cell Line Selection & Culture Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blot for pEGFR (Target Engagement) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) (Functional Outcome) Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A generalized experimental workflow for characterizing this compound.

Conclusion

This compound (OSI-420) is a potent, active metabolite of Erlotinib that plays a significant role in its anti-cancer activity. Its equipotent inhibition of the EGFR tyrosine kinase makes it a crucial component in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The provided diagrams and methodologies serve as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of EGFR inhibitors.

Preclinical Efficacy of Desmethyl Erlotinib (OSI-420): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib is an established therapeutic agent for non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] Preclinical evidence strongly indicates that this compound is equipotent to its parent compound, erlotinib.[1] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, drawing upon studies of both this compound and its parent compound, given their equivalent potency. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Core Efficacy Data

The antiproliferative activity of erlotinib, and by extension this compound, has been demonstrated across a range of human cancer cell lines. The potency, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific cell line and its underlying genetic characteristics, particularly the EGFR mutation status.

In Vitro Efficacy: Inhibition of Cell Proliferation

The following table summarizes the IC50 values of erlotinib in various cancer cell lines. Given the equipotency of this compound and erlotinib, these values are representative of this compound's expected in vitro activity.

Cell LineCancer TypeIC50 (nM)Reference
HNSHead and Neck20[1]
DiFiColonNot specified, potent inhibition[1]
MDA-MB-468BreastNot specified, potent inhibition[1]
A549NSCLC>20,000[1]
H322NSCLCNot specified[1]
H3255NSCLCNot specified[1]
H358NSCLCNot specified[1]
H661NSCLCNot specified[1]
H1650NSCLCNot specified[1]
H1975NSCLCNot specified[1]
H1299NSCLCNot specified[1]
H596NSCLCNot specified[1]
AsPC-1PancreaticNot specified, significant growth inhibition at 2 µM[1]
BxPC-3PancreaticNot specified, significant growth inhibition at 2 µM[1]
In Vivo Efficacy: Xenograft Models

Preclinical studies using human tumor xenografts in immunodeficient mice have demonstrated the in vivo antitumor activity of erlotinib. These findings provide a strong rationale for the expected efficacy of this compound in similar models.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
HN5Head and Neck100 mg/kg ErlotinibComplete prevention of EGF-induced EGFR autophosphorylation[1]
Human AMLAcute Myeloid LeukemiaNot specifiedGrowth reduction[1]

Pharmacokinetics of this compound (OSI-420)

The pharmacokinetic profile of this compound has been characterized in several preclinical and clinical settings.

ParameterSpecies/ContextValueReference
Plasma Exposure (AUC)Human30% (range 12-59%) of erlotinib[1]
Plasma ClearanceHuman>5-fold higher than erlotinib[1]
Terminal Half-life (t1/2)Wistar Rats11.96 ± 2.01 h[5]
CSF Penetration (AUC ratio)Human (pediatric glioblastoma)~9%[6]

Experimental Protocols

EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound, such as this compound, against EGFR tyrosine kinase.

Materials:

  • 96-well plates coated with Poly(Glu, Tyr) 4:1 (PGT)

  • Recombinant human EGFR kinase

  • ATP

  • EGF

  • Test compound (this compound)

  • Kinase reaction buffer (50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate)

  • HRP-conjugated anti-phosphotyrosine antibody (e.g., PY54)

  • TMB substrate

  • Stop solution (e.g., 0.09 M sulfuric acid)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Blocking buffer (e.g., 3% BSA and 0.05% Tween 20 in PBS)

Procedure:

  • Plate Preparation: Coat 96-well plates with 0.25 mg/mL PGT overnight at 37°C. Wash plates three times with wash buffer.

  • Kinase Reaction:

    • Prepare serial dilutions of this compound.

    • In each well, add 50 µL of kinase reaction buffer containing 20 µM ATP, 1.6 µg/mL EGF, 15 ng of EGFR, and the desired concentration of this compound.

    • Initiate the reaction and incubate for a defined period (e.g., 8 minutes) at room temperature with constant shaking.

  • Detection:

    • Terminate the reaction by aspirating the mixture and washing the plate four times with wash buffer.

    • Add 50 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well and incubate for 25 minutes.

    • Wash the plate four times with wash buffer.

    • Add 50 µL of TMB substrate and incubate until color develops.

    • Add 50 µL of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

Cell Viability (MTT) Assay

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Desmethyl_Erlotinib This compound (OSI-420) Desmethyl_Erlotinib->EGFR Inhibition ATP ATP ADP ADP Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics Kinase_Assay EGFR Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->IC50 Xenograft Tumor Xenograft Model (e.g., NSCLC) Treatment Administer this compound Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI PK_Study Pharmacokinetic Study (e.g., in Rats) Sample_Collection Collect Plasma/Tissue Samples PK_Study->Sample_Collection LCMS LC-MS/MS Analysis Sample_Collection->LCMS PK_Parameters Determine PK Parameters (AUC, t1/2, Clearance) LCMS->PK_Parameters

Caption: General workflow for preclinical evaluation of this compound.

References

The Critical Role of Cytochrome P450 in the Metabolic Activation of Erlotinib to Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the pivotal role of CYP enzymes in the formation of desmethyl erlotinib (OSI-420), a principal and pharmacologically active metabolite.[3][4] We will delve into the specific CYP isoforms involved, present quantitative kinetic data, detail the experimental methodologies used for these determinations, and visualize the key metabolic pathways and experimental workflows.

Introduction to Erlotinib Metabolism

Erlotinib undergoes extensive metabolism, with less than 2% of the parent drug excreted unchanged.[4][5] The biotransformation of erlotinib is crucial as it dictates the drug's pharmacokinetic profile and can be a source of interindividual variability in patient response.[3] The primary metabolic route is O-demethylation of the methoxyethoxy side chains, leading to the formation of this compound (OSI-420).[4][6] This metabolite is pharmacologically active and accounts for approximately 5% of the total circulating radioactivity in plasma after administration of radiolabeled erlotinib.[4][5]

Cytochrome P450 Isoforms in this compound Formation

Multiple studies have unequivocally established that the formation of this compound is predominantly catalyzed by the cytochrome P450 system.

Primary Contributing Enzyme: CYP3A4

CYP3A4 is consistently identified as the main enzyme responsible for the metabolism of erlotinib to this compound in the liver and intestines.[1][3][7][8][9][10][11][12][13][14] In vitro studies using human liver microsomes and recombinant enzymes have shown that CYP3A4 is the primary catalyst for erlotinib's metabolic elimination.[8][9] Computer-based simulations have predicted that CYP3A4 is responsible for approximately 70% of erlotinib's metabolic clearance.[8][9]

Secondary Contributing Enzymes

While CYP3A4 plays the lead role, other CYP isoforms also contribute to the O-demethylation of erlotinib:

  • CYP1A2: This isoform has a considerable role in erlotinib metabolism.[7][8][9][11][15]

  • CYP1A1: Primarily an extrahepatic enzyme found in tissues like the lungs, CYP1A1 is also involved in erlotinib metabolism.[3][6][7]

  • CYP3A5: This enzyme contributes to erlotinib metabolism alongside CYP3A4.[3][7][10]

  • Minor Contributors: CYP2D6 and CYP2C8 have been shown to have a lesser role in the formation of this compound.[1][7] Additionally, CYP1B1 may be involved in the metabolism of erlotinib within tumor tissue.[3][6]

Quantitative Analysis of Enzyme Kinetics

The following tables summarize the key quantitative data from in vitro studies on the kinetics of erlotinib metabolism by various CYP isoforms.

Table 1: In Vitro Maximum Clearance (Clmax) for Overall Erlotinib Metabolism by Recombinant Human CYP Enzymes [7]

CYP IsoformClmax (mL/min/nmol CYP)
CYP3A40.24
CYP3A50.21
CYP1A10.31
CYP1A20.15
CYP2D60.08

Table 2: Michaelis-Menten Kinetic Parameters for Erlotinib Metabolism by Recombinant CYP3A4 and CYP1A2 [8]

CYP IsoformApparent Km (μM)Apparent Vmax (pmol/pmol P450/min)
CYP3A45.923.24
CYP1A28.790.902

Experimental Protocols for Determining CYP Involvement

The identification and characterization of CYP enzymes responsible for drug metabolism involve a combination of in vitro experimental approaches.[16][17][18]

Recombinant Human CYP Enzyme Assays

This method involves incubating the drug of interest with individual, recombinantly expressed human CYP enzymes to directly measure the formation of metabolites.[16][17]

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing a specific concentration of recombinant human CYP enzyme (e.g., 10-160 pmol/mL), the drug (erlotinib, e.g., 1.5-50 μmol/L), and a buffered solution with necessary cofactors like NADPH.[7][19]

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

  • Analysis: Analyze the supernatant for the presence and quantity of the parent drug and its metabolites (e.g., this compound) using analytical techniques such as High-Performance Liquid Chromatography with a photodiode array detector or tandem mass spectrometry (HPLC-MS/MS).[7][19]

Chemical Inhibition Assays in Human Liver Microsomes

This approach utilizes specific chemical inhibitors for different CYP isoforms in a complex system like human liver microsomes (HLMs) to deduce the contribution of each enzyme.[16][18]

Protocol:

  • Microsome Preparation: Use pooled human liver microsomes which contain a mixture of CYP enzymes.[20]

  • Incubation with Inhibitors: Incubate the HLMs with erlotinib in the presence and absence of a selective chemical inhibitor for a specific CYP enzyme (e.g., ketoconazole for CYP3A4, α-naphthoflavone for CYP1A1/2).[11]

  • Reaction and Analysis: Follow the same incubation, termination, and analysis steps as described for the recombinant enzyme assays. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Visualizing the Metabolic Pathway and Experimental Workflow

Erlotinib Metabolism to this compound

Erlotinib_Metabolism cluster_CYP Cytochrome P450 Enzymes Erlotinib Erlotinib Desmethyl_Erlotinib This compound (OSI-420) Erlotinib->Desmethyl_Erlotinib O-demethylation CYP3A4 CYP3A4 (Major) CYP1A2 CYP1A2 CYP1A1 CYP1A1 CYP3A5 CYP3A5 Other_CYPs Other CYPs (minor)

Caption: Metabolic conversion of Erlotinib to this compound by CYP enzymes.

Experimental Workflow for CYP Reaction Phenotyping

Experimental_Workflow cluster_methods In Vitro Approaches Recombinant_Enzymes Recombinant Human CYP Enzymes Incubation Incubation of Erlotinib with Enzyme System + NADPH Recombinant_Enzymes->Incubation HLM_Inhibition Human Liver Microsomes + Specific Inhibitors HLM_Inhibition->Incubation Analysis LC-MS/MS Analysis of Metabolite Formation Incubation->Analysis Data_Analysis Kinetic Analysis and Identification of Contributing CYPs Analysis->Data_Analysis

Caption: Workflow for identifying CYP enzymes in Erlotinib metabolism.

Clinical Implications and Conclusion

The central role of the cytochrome P450 system, particularly CYP3A4, in the formation of this compound has significant clinical implications. Co-administration of erlotinib with strong inhibitors or inducers of CYP3A4 can lead to substantial alterations in erlotinib plasma concentrations, potentially impacting both its efficacy and toxicity profile.[21] For instance, co-administration with a potent CYP3A4 inhibitor like ketoconazole can almost double the plasma area under the curve of erlotinib.[8][9] Conversely, inducers of CYP3A4 can decrease erlotinib exposure.[21] Furthermore, factors such as smoking, which can induce CYP1A2, have been shown to increase the metabolic clearance of erlotinib.[6]

References

Methodological & Application

LC-MS/MS method for quantification of Desmethyl Erlotinib in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of Desmethyl Erlotinib (OSI-420), an active metabolite of the tyrosine kinase inhibitor Erlotinib, in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals. The method described herein is based on established and validated procedures, ensuring accuracy, precision, and robustness.

Application Note

Introduction

Erlotinib is a targeted therapy used in the treatment of various cancers, primarily non-small cell lung cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The major active metabolite of Erlotinib is this compound (OSI-420), which also contributes to the overall therapeutic and toxic effects of the drug.[1] Monitoring the plasma concentrations of both Erlotinib and this compound is therefore essential for optimizing dosing regimens, assessing patient compliance, and understanding the pharmacokinetic variability among individuals.[2]

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of this compound and an internal standard from plasma via protein precipitation.[3][4][5] The resulting supernatant is then injected into a reverse-phase high-performance liquid chromatography (HPLC) system for separation. The analytes are subsequently detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (OSI-420) reference standard (purity ≥98%)[6]

    • Erlotinib-d6 (internal standard, IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Erlotinib-d6 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Erlotinib-d6 stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

  • Label polypropylene microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL Erlotinib-d6 in methanol) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
4.0
4.1
5.0
5.1
7.0

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.0 kV
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound380.2278.11003525
Erlotinib-d6 (IS)400.4278.11004030

5. Data Acquisition and Processing

  • Acquire data using the instrument's software in MRM mode.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation results for such a method.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound0.5 - 500Weighted (1/x²) Linear> 0.99

Table 5: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compoundLLOQ0.595 - 105< 15
Low1.590 - 110< 10
Medium20090 - 110< 10
High40090 - 110< 10

Table 6: Matrix Effect and Recovery

AnalyteQC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
This compoundLow1.598 - 102> 90
High40098 - 102> 90

Visualizations

experimental_workflow plasma Plasma Sample (50 µL) is_addition Add Internal Standard (Erlotinib-d6 in Methanol, 150 µL) plasma->is_addition vortex Vortex Mix (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial lcms_injection LC-MS/MS Injection (5 µL) hplc_vial->lcms_injection hplc_separation HPLC Separation (C18 Column) lcms_injection->hplc_separation ms_detection MS/MS Detection (ESI+, MRM) hplc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: Experimental workflow for this compound quantification in plasma.

method_validation validation Method Validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision selectivity Selectivity & Specificity validation->selectivity recovery Extraction Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) validation->stability robustness Robustness validation->robustness

Caption: Key parameters for LC-MS/MS method validation.

References

Application Notes and Protocols for the Analytical Detection of Desmethyl Erlotinib in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent, orally active tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and other cancers where EGFR signaling is dysregulated.[1][2] Upon administration, erlotinib is metabolized in the body, primarily into its active metabolite, O-desmethyl erlotinib (also known as OSI-420).[3][4] This metabolite is pharmacologically active and typically represents about 10% of the parent drug concentration in plasma.[3][5] Accurate and sensitive quantification of both erlotinib and desmethyl erlotinib in biological matrices such as plasma, serum, and tissue is essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3][6] This document provides detailed application notes and protocols for the most common and robust analytical techniques used for this purpose.

Analytical Techniques Overview

The primary methods for the quantification of this compound are based on chromatography, offering high specificity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7] It allows for the precise quantification of low-concentration metabolites in complex biological matrices.[6][8] Methods are validated for various sample types, including plasma and lung tumor tissue.[8]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more widely available and cost-effective technique than LC-MS/MS. While generally less sensitive, validated HPLC-UV methods are suitable for quantifying erlotinib and can be adapted for its major metabolite, particularly when concentrations are expected to be within the microgram-per-milliliter range.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays offer a high-throughput alternative. However, a significant challenge is the potential for cross-reactivity between the parent drug and its metabolites.[5] While an ELISA has been developed for erlotinib with slight cross-reactivity (6.7%) to O-desmethyl erlotinib, it is less commonly used for specific metabolite quantification.[5]

Data Presentation: Method Parameters

The following tables summarize the parameters for validated analytical methods for the detection of this compound (OSI-420) and its parent compound, Erlotinib.

Table 1: LC-MS/MS Method Parameters

Parameter Method 1[3] Method 2[10] Method 3[6]
Biological Matrix Human Plasma Human Plasma Human Plasma
Sample Preparation Protein Precipitation with cold methanol Liquid-Liquid Extraction Protein Precipitation ("crash, dilute, and shoot") with acetonitrile
Chromatography Column BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) Waters X Bridge C18 (75 x 4.6 mm, 3.5 µm) Not specified
Mobile Phase Gradient elution with 5 mM Ammonium Acetate and Acetonitrile Isocratic elution with Acetonitrile: Ammonium acetate buffer pH 9.2 (70:30 v/v) Not specified
Flow Rate 0.7 mL/min 0.8 mL/min Not specified
Internal Standard OSI-597 (4-Methyl erlotinib) for metabolites Erlotinib D6 Not specified
Detection Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+) Not specified
MRM Transition (OSI-420) Not explicitly stated for OSI-420 Not Applicable (Method for Erlotinib only) Not specified

| Total Run Time | 7 minutes | 3 minutes | 4.5 minutes |

Table 2: HPLC-UV Method Parameters

Parameter Method 1[9] Method 2[11]
Biological Matrix Biological Samples (e.g., with Human Serum Albumin) Human Urine and Serum
Sample Preparation Ultrafiltration for protein binding studies Dilution
Chromatography Column Symmetry C18 (250 mm × 4.6 mm, 5 µm) Ultrabase 120 Å C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Potassium Dihydrogen Phosphate Buffer pH 4.5 (15:45:40 v/v/v) Methanol: 20 mM Phosphate Buffer pH 5.0 (60:40 v/v)
Flow Rate 1.3 mL/min 1.4 mL/min
Detection Wavelength 332 nm 248 nm
Internal Standard Not specified Exemestane

| Total Run Time | ~6 minutes | Not specified |

Table 3: Method Validation & Performance Characteristics

Parameter LC-MS/MS (Erlotinib)[10] LC-MS/MS (OSI-420)[3] HPLC-UV (Erlotinib)[9] HPLC-UV (this compound)[11]
Linearity Range 1.00 - 2502.02 ng/mL 0.5 - 500 ng/mL 320 - 20000 ng/mL Not specified, LOD was 2.1-5.1 ng/mL
LLOQ 1.00 ng/mL 0.5 ng/mL 320 ng/mL Not specified
Accuracy (%) 94.4 - 103.3% < 14% (except 17% at LLOQ) 97.20 - 104.83% < 15%
Precision (%RSD) 0.62 - 7.07% < 14% (except 17% at LLOQ) < 10% < 15%

| Extraction Recovery (%) | > 80% | > 99% | Not applicable (Ultrafiltration) | Not applicable (Dilution) |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound (OSI-420) in Human Plasma

This protocol is based on the highly sensitive and specific tandem mass spectrometry method.[3][7]

1. Materials and Reagents:

  • Reference standards for this compound (OSI-420) and an appropriate internal standard (IS), such as 4-Methyl erlotinib (OSI-597) or a stable isotope-labeled version.[3][7]

  • Human plasma (EDTA)

  • Methanol and Acetonitrile (LC-MS grade)

  • Ammonium Acetate

  • Deionized Water

2. Sample Preparation (Protein Precipitation): [3][12]

  • Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold methanol containing the internal standard at a known concentration (e.g., 12.5 ng/mL).[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a new tube or HPLC vial.

  • Add 150 µL of 10 mM ammonium acetate solution.[12]

  • Vortex briefly and place the vial in the autosampler for injection.

3. LC-MS/MS Conditions: [3]

  • LC System: UPLC System (e.g., Waters Acquity)

  • Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm, maintained at 55°C.

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-5 min: 10-50% B

    • 5-6 min: Ramp to 90% B

    • 6-7 min: Return to 10% B

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo)

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for this compound and the IS must be optimized.

4. Data Analysis:

  • Quantify this compound concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations and apply linear regression to determine the concentrations in unknown samples.

Protocol 2: HPLC-UV Determination of Erlotinib and Metabolites in Serum

This protocol outlines a simpler, more accessible method for simultaneous determination.[11]

1. Materials and Reagents:

  • Reference standards for Erlotinib, this compound, and Internal Standard (e.g., Exemestane).[11]

  • Human serum

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Deionized Water

2. Sample Preparation (Direct Dilution): [11]

  • Collect serum samples from patients undergoing erlotinib treatment.

  • Perform a simple dilution step with the mobile phase or an appropriate buffer to bring the analyte concentrations within the linear range of the assay.

  • Add the internal standard to all samples, calibrators, and QCs.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. HPLC-UV Conditions: [11]

  • HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector.

  • Column: Ultrabase 120 Å C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol and 20 mM Phosphate Buffer pH 5.0 (60:40, v:v).

  • Flow Rate: 1.4 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 248 nm.

4. Data Analysis:

  • Identify and integrate the peaks corresponding to this compound, Erlotinib, and the internal standard based on their retention times.

  • Calculate the peak area ratios and determine concentrations using a calibration curve as described in the LC-MS/MS protocol.

Visualizations

Erlotinib Mechanism of Action

Erlotinib and its active metabolite, this compound, function by inhibiting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This action blocks the downstream signaling pathways responsible for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Ras Ras/Raf EGFR_dimer->Ras PI3K PI3K/Akt EGFR_dimer->PI3K STAT STAT EGFR_dimer->STAT EGF EGF (Ligand) EGF->EGFR Binding MAPK MAPK Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation STAT->Proliferation Erlotinib Erlotinib / This compound Erlotinib->EGFR_dimer Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Bioanalytical Workflow

The general workflow for quantifying this compound in biological samples involves several key stages, from sample collection to final data reporting. This process ensures accuracy and reproducibility.

Bioanalytical_Workflow SampleCollection 1. Biological Sample Collection (e.g., Plasma, Serum, Tissue) SamplePrep 2. Sample Preparation - Add Internal Standard - Protein Precipitation or LLE SampleCollection->SamplePrep Centrifugation 3. Centrifugation / Supernatant Transfer SamplePrep->Centrifugation LC_Separation 4. Chromatographic Separation (UPLC / HPLC) Centrifugation->LC_Separation MS_Detection 5. Detection (Tandem MS or UV) LC_Separation->MS_Detection Data_Acquisition 6. Data Acquisition (Peak Area Integration) MS_Detection->Data_Acquisition Quantification 7. Quantification (Calibration Curve Analysis) Data_Acquisition->Quantification Report 8. Final Report (Concentration Data) Quantification->Report

Caption: General workflow for the bioanalysis of this compound.

References

Application Note and Protocol: Use of Desmethyl Erlotinib as a Reference Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and other malignancies.[1] The clinical efficacy and safety of Erlotinib are influenced by its pharmacokinetic profile, which includes its metabolism into several byproducts. Among these, Desmethyl Erlotinib (also known as OSI-420) is a pharmacologically active metabolite that significantly contributes to the overall therapeutic effect and potential toxicity of the parent drug.[1][2][3][4][5] Accurate quantification of both Erlotinib and this compound in biological matrices is therefore essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in bioanalytical assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a well-characterized reference standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data.[6]

Erlotinib Metabolism and the EGFR Signaling Pathway

Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, with contributions from CYP1A2 and others.[1] One of the major biotransformation pathways is O-demethylation, which produces the active metabolite this compound (OSI-420).[1][7][8] Both Erlotinib and this compound exert their therapeutic effect by reversibly binding to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and subsequent downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib & This compound Erlotinib->EGFR Inhibits ATP ATP ADP ADP ATP->ADP Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway P->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt STAT STAT Pathway P->STAT Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival Metastasis Metastasis STAT->Metastasis

Caption: Erlotinib's Inhibition of EGFR Signaling.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of this compound (OSI-420) in human plasma. These methods demonstrate the suitability of using this compound as a reference standard for generating calibration curves and quality control (QC) samples.

Table 1: Linearity and Range of this compound Quantification

Internal Standard UsedLinearity Range (ng/mL)MatrixReference
Erlotinib-d6 / OSI-5970.5 - 500Human Plasma[9]
Not Specified0.1 - 1000Human Plasma[10][11]
Erlotinib-¹³C65 - 2500 (for Erlotinib)Human Plasma & Lung Tumor Tissue[12][13]
PropranololNot specified for OSI-420BALB/c nude mice plasma[14]

Table 2: Accuracy and Precision of this compound Quantification

ParameterConcentration LevelAccuracy (%)Precision (%CV)Reference
Intra-dayLLOQ< 17< 17[9]
Intra-dayLow, Medium, High< 14< 14[9]
Inter-dayLow, Medium, High< 14< 14[9]
OverallQC Samples98.7 - 104.04.6 - 13.2[11]

Table 3: Extraction Recovery of this compound

Extraction MethodAnalyteRecovery (%)MatrixReference
Protein PrecipitationThis compound (OSI-420)> 99Human Plasma[9]
Liquid-Liquid ExtractionErlotinib> 80Human Plasma[15]

Experimental Protocols

The following protocols are based on validated methods for the simultaneous quantification of Erlotinib and this compound in human plasma.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on the method described by Svedberg et al.[9][16]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound reference standard in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by serially diluting the stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to create calibration standards and quality control samples.

  • Prepare a stock solution of the internal standard (e.g., 4-Methyl erlotinib (OSI-597) or a stable isotope-labeled this compound) in a similar manner.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[16]

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: BEH XBridge C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Gradient Elution: Develop a suitable gradient to separate this compound from Erlotinib and other potential interferences.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI).[12]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized for the instrument used.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical quantification of this compound using a reference standard.

Bioanalytical_Workflow ref_std This compound Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol working_sol Working Solutions (Calibrators & QCs) stock_sol->working_sol spiking Spiking of Plasma (Calibrators, QCs) working_sol->spiking plasma_sample Plasma Sample (Unknowns) sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep Add IS spiking->sample_prep Add IS centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing results Concentration Results data_processing->results

Caption: Bioanalytical workflow for erlotinib quantification.

Conclusion

This compound is a critical analyte in the clinical and developmental landscape of Erlotinib therapy. The use of a high-purity, well-characterized this compound reference standard is fundamental to the development and validation of robust bioanalytical methods. The LC-MS/MS protocols outlined in this document provide a reliable framework for the accurate quantification of this active metabolite in biological matrices. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for advancing our understanding of Erlotinib's pharmacology and for optimizing its clinical use.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Erlotinib and its metabolite, this compound, are considered equipotent in their inhibition of EGFR, a key player in cell proliferation and survival signaling pathways.[1] Dysregulation of the EGFR pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of this compound. The assays are designed to assess its biochemical potency against EGFR, its effects on cancer cell proliferation, and its interaction with metabolic enzymes like Cytochrome P450 3A4 (CYP3A4).

Mechanism of Action

This compound, like its parent compound Erlotinib, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] By binding to the ATP pocket of the EGFR kinase domain, it blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits the downstream activation of two major signaling cascades: the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[4][6] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. Erlotinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7]

Data Presentation: Potency of this compound

This compound (OSI-420) has been shown to be equipotent to its parent compound, Erlotinib. The following table summarizes the inhibitory concentrations (IC50) for both compounds.

CompoundAssay TypeTargetIC50 ValueReference
This compound (OSI-420)Biochemical AssayEGFR Kinase2 nM[1]
Erlotinib + this compoundCell-Based AssayEGFR Tyrosine Kinase Inhibition20 nM[1]
ErlotinibBiochemical AssayEGFR Kinase2 nM[8]
ErlotinibCell-Based AssayEGFR Autophosphorylation20 nM[8]
ErlotinibCell Proliferation Assay (DiFi cells)Cell Proliferation100 nM[8]
ErlotinibCell Proliferation Assay (NSCLC cell lines)Cell Proliferation29 nM to >20 µM[1]

Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the experimental procedures and the biological context of this compound's action, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_Ras_Raf Ras/Raf/MEK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Survival Desmethyl_Erlotinib This compound Desmethyl_Erlotinib->P_EGFR Inhibits

EGFR Signaling Pathway Inhibition by this compound.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Active Compounds Secondary_Assays Secondary Assays (Orthogonal & Cellular) Dose_Response->Secondary_Assays Lead_Opt Hit-to-Lead Optimization Secondary_Assays->Lead_Opt

High-Throughput Screening Workflow for Kinase Inhibitors.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays that can be employed to characterize the activity of this compound.

Protocol 1: Biochemical EGFR Kinase Assay (ELISA-based)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human EGFR kinase in a 96-well format.

Materials:

  • Recombinant Human EGFR Kinase

  • Poly (Glu, Tyr) 4:1 (PGT) substrate

  • ATP

  • Assay Buffer (50 mM HEPES pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM Sodium Orthovanadate)

  • Wash Buffer (0.1% Tween 20 in PBS)

  • Blocking Buffer (3% BSA and 0.05% Tween 20 in PBS)

  • HRP-conjugated anti-phosphotyrosine antibody (e.g., PY54)

  • TMB Substrate

  • Stop Solution (e.g., 0.09 M Sulfuric Acid)

  • 96-well microplates

  • This compound stock solution (in DMSO)

Procedure:

  • Plate Coating: Coat 96-well plates overnight at 37°C with 100 µL/well of 0.25 mg/mL PGT in PBS.[7]

  • Washing: The next day, aspirate the PGT solution and wash the plate three times with Wash Buffer.[7]

  • Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of the diluted compound or vehicle control (DMSO, final concentration 2.5%) to the wells.[7]

  • Kinase Reaction Initiation: Prepare a kinase reaction mix containing 1.6 µg/mL EGF and 15 ng of EGFR in Assay Buffer. Add 50 µL of this mix to each well. Initiate the phosphorylation reaction by adding ATP to a final concentration of 20 µM.[7]

  • Incubation: Incubate the plate for 8 minutes at room temperature with constant shaking.[7]

  • Stopping Reaction: Terminate the reaction by aspirating the mixture and washing the plate four times with Wash Buffer.[7]

  • Antibody Incubation: Add 50 µL/well of HRP-conjugated anti-phosphotyrosine antibody (diluted to 0.2 µg/mL in Blocking Buffer) and incubate for 25 minutes at room temperature.[7]

  • Washing: Aspirate the antibody solution and wash the plate four times with Wash Buffer.[7]

  • Detection: Add 50 µL/well of TMB Substrate and incubate until a color change is observed. Stop the reaction by adding 50 µL/well of Stop Solution.[7]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, H3255)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed exponentially growing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of this compound in the cell culture medium. Include a vehicle control (DMSO). Incubate for 72 hours.[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.[7]

Protocol 3: High-Throughput CYP3A4 Inhibition Assay (Fluorescence-based)

This assay measures the potential of this compound to inhibit the metabolic activity of CYP3A4 using a fluorogenic probe substrate.

Materials:

  • Recombinant human CYP3A4

  • Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC)

  • NADPH generating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Stop solution (e.g., acetonitrile-based)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Ketoconazole)

  • 384-well black microplates

Procedure:

  • Compound Plating: Dispense serial dilutions of this compound, positive control, and vehicle control into the wells of a 384-well plate.[7]

  • Enzyme-Substrate Mix Addition: Prepare a 2x enzyme-substrate mix containing recombinant CYP3A4 and the BFC substrate in potassium phosphate buffer. Add this mix to all wells.[9]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH generating system to each well.[9]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[7]

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.[7]

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (e.g., excitation at 405 nm and emission at 510-545 nm for the product of BFC metabolism).[9]

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound and determine the IC50 value.

Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous biochemical assay measures the binding of this compound to the EGFR kinase domain.

Materials:

  • Recombinant Human EGFR Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Europium (Eu3+) labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) (Acceptor)

  • Assay Buffer

  • This compound stock solution (in DMSO)

  • 384-well low-volume plates

Procedure:

  • Compound Dispensing: Dispense serial dilutions of this compound into the assay plate.

  • Enzyme Addition: Add the EGFR enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the biotinylated substrate peptide and ATP. Incubate for 30-60 minutes at room temperature.[10]

  • Detection: Stop the reaction and initiate detection by adding a solution containing the Eu3+-labeled antibody and the streptavidin-conjugated acceptor. Incubate for at least 60 minutes at room temperature, protected from light.[10][11]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) after an appropriate delay time.[10]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition for each compound concentration to calculate the IC50 value.[10]

Protocol 5: Fluorescence Polarization (FP) Kinase Assay

This competitive assay measures the displacement of a fluorescently labeled tracer from the EGFR kinase by this compound.

Materials:

  • Recombinant Human EGFR Kinase

  • Fluorescently labeled ATP-competitive tracer

  • Assay Buffer

  • This compound stock solution (in DMSO)

  • 384-well black microplates

Procedure:

  • Reagent Preparation: Prepare solutions of EGFR kinase and the fluorescent tracer in the assay buffer.

  • Compound Plating: Dispense serial dilutions of this compound into the assay plate.

  • Assay Mix Addition: Add a pre-mixed solution of EGFR kinase and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-3 hours), protected from light.[12]

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.[12]

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the inhibitor. Calculate the percent inhibition for each concentration of this compound and determine the IC50 or Ki value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of this compound. By utilizing these biochemical and cell-based assays, researchers can effectively evaluate its potency as an EGFR inhibitor, assess its impact on cancer cell proliferation, and investigate its potential for drug-drug interactions through CYP3A4 inhibition. The accompanying diagrams provide a clear visual representation of the underlying biological pathways and experimental workflows, aiding in the design and interpretation of studies aimed at advancing our understanding of this important anti-cancer agent.

References

Application Notes and Protocols for Desmethyl Erlotinib in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib is a clinically approved targeted therapy for non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] this compound is considered to be equipotent to its parent compound, Erlotinib, in inhibiting EGFR signaling.[1] It is formed in vivo through metabolism primarily by the cytochrome P450 enzyme CYP3A4.[2] Understanding the preclinical activity of this compound is crucial for interpreting the overall efficacy and pharmacokinetics of Erlotinib treatment. These application notes provide detailed protocols for the use and evaluation of this compound in preclinical animal models for cancer research.

Mechanism of Action

This compound, like Erlotinib, exerts its anti-cancer effects by competitively and reversibly inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This blockade prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5][6]

Data Presentation

In Vitro Potency of Erlotinib (Equipotent to this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erlotinib against various human cancer cell lines. Given that this compound is equipotent to Erlotinib, these values can be considered indicative of this compound's in vitro activity.[1]

Cell LineCancer TypeEGFR Mutation StatusIC50 (nM)Citation(s)
PC-9NSCLCExon 19 Deletion7[7]
H3255NSCLCL858R12[7]
HCC827NSCLCExon 19 Deletion4[8]
NCI-H3255NSCLCL858R41[8]
HN5Head and NeckNot Specified20[1]
Preclinical Pharmacokinetics of this compound (OSI-420) in Mice

This table presents pharmacokinetic parameters of this compound (OSI-420) in BALB/c mice following oral administration of Erlotinib.

ParameterValueAnimal ModelDosingCitation(s)
AUC (h*ng/mL)~2.1-fold increase with CYP3A4 inhibitorBALB/c Mice10 mg/kg Erlotinib (p.o.)[2]
Terminal Half-life (h)2.4 - 2.5BALB/c Mice10 mg/kg Erlotinib (p.o.)[2]
In Vivo Efficacy of Erlotinib in Xenograft Models

The following data on Erlotinib's in vivo efficacy can be used as a reference for designing studies with this compound, expecting similar potency.

Tumor ModelTreatmentDosageTumor Growth InhibitionCitation(s)
H460a (NSCLC)Erlotinib100 mg/kg71%[9]
A549 (NSCLC)Erlotinib100 mg/kg93%[9]
A549 (NSCLC)Erlotinib + Gemcitabine25 mg/kg + 30 mg/kg>100% (partial regression)[9]
A549 (NSCLC)Erlotinib + Cisplatin25 mg/kg + 1.5 mg/kg98%[9]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Desmethyl_Erlotinib This compound (OSI-420) Desmethyl_Erlotinib->EGFR Inhibits Autophosphorylation

Inhibition of the EGFR Signaling Pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., NSCLC lines) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment IC50 Determine IC50 (MTT/CellTiter-Glo Assay) Treatment->IC50 Western_Blot_vitro Western Blot for pEGFR, pAkt, pERK Treatment->Western_Blot_vitro Xenograft Establish Tumor Xenografts in Immunocompromised Mice Dosing Administer this compound (e.g., Oral Gavage) Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume and Body Weight Dosing->Tumor_Measurement Endpoint Endpoint: Tumor Growth Inhibition, Pharmacokinetics, and Pharmacodynamics Tumor_Measurement->Endpoint Tumor_Harvest Harvest Tumors Endpoint->Tumor_Harvest Western_Blot_vivo Western Blot for EGFR Pathway Proteins Tumor_Harvest->Western_Blot_vivo IHC Immunohistochemistry for pEGFR, Ki-67 Tumor_Harvest->IHC

Preclinical Evaluation Workflow for this compound.

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Animal Models and Cell Lines:

  • Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.[10]

  • Cell Lines: Select human cancer cell lines with known EGFR expression and sensitivity to Erlotinib (e.g., NSCLC lines like HCC827, H1975, or pancreatic cancer lines like HPAC).[5][11]

2. Tumor Implantation:

  • Culture selected cancer cells to ~80% confluency.

  • Harvest and resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.[10]

3. Treatment Protocol:

  • Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[11][12]

  • Vehicle Control: Prepare the vehicle used to dissolve this compound (e.g., 6% Captisol).[11]

  • This compound Treatment: Based on Erlotinib studies, a starting dose could range from 25-100 mg/kg, administered daily via oral gavage.[9][12] The formulation should be prepared fresh as needed.

  • Administer treatment for a predefined period (e.g., 14-28 days).[12]

4. Monitoring and Endpoint:

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[13]

  • The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed a predetermined size, become ulcerated, or if there is significant body weight loss (>20%).

  • At the end of the study, collect blood samples for pharmacokinetic analysis and harvest tumors for pharmacodynamic studies (Western blot, IHC).

Western Blot Analysis of EGFR Pathway Inhibition

This protocol is for assessing the inhibition of EGFR and downstream signaling proteins in tumor lysates from treated animals.

1. Sample Preparation:

  • Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen or immediately process them.

  • Homogenize the tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-EGFR (e.g., Tyr1068)

    • Total EGFR

    • Phospho-Akt (e.g., Ser473)

    • Total Akt

    • Phospho-ERK1/2 (e.g., Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Immunohistochemistry (IHC) for Phospho-EGFR

This protocol allows for the visualization of EGFR inhibition within the tumor microenvironment.

1. Tissue Preparation:

  • Fix harvested tumors in 10% neutral buffered formalin for 24 hours and then transfer to 70% ethanol.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections and mount them on charged glass slides.

2. Staining Protocol:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Incubate the sections with a primary antibody against phospho-EGFR (e.g., Tyr1068) overnight at 4°C.

  • Wash with a buffer solution (e.g., PBS).

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as DAB, which produces a brown precipitate.

  • Counterstain the sections with hematoxylin.

3. Analysis:

  • Dehydrate the slides, clear in xylene, and coverslip.

  • Examine the slides under a microscope. The intensity and localization of the brown staining indicate the level of phosphorylated EGFR.

  • Semi-quantitative analysis can be performed using scoring systems like the H-score, which considers both the staining intensity and the percentage of positive cells.[16]

References

Troubleshooting & Optimization

Troubleshooting common issues in Desmethyl Erlotinib LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Desmethyl Erlotinib (OSI-420), an active metabolite of Erlotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatographic peak for this compound is showing significant tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for a basic compound like this compound is a common issue in reverse-phase chromatography. The primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of this compound, causing peak tailing.

    • Solution:

      • Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a hybrid particle column (e.g., BEH C18) to minimize silanol interactions.[1]

      • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier like formic acid or ammonium acetate to the mobile phase.[1][2] Formic acid can protonate the silanol groups, reducing their interaction with the analyte. Ammonium acetate provides a buffering capacity.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can also cause poor peak shapes.

    • Solution:

      • Implement a robust sample preparation method to remove contaminants.

      • Use a guard column to protect the analytical column.

      • If the problem persists, try flushing the column or replacing it.

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Q2: I am observing significant ion suppression for this compound, leading to low sensitivity and poor reproducibility. What is causing this and how can I mitigate it?

A2: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[3][4][5] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4][6]

Troubleshooting Workflow for Ion Suppression:

cluster_solutions Mitigation Strategies Start Start: Ion Suppression Observed Check_IS Review Internal Standard (IS) Start->Check_IS Improve_SP Improve Sample Preparation Check_IS->Improve_SP IS performance poor Optimize_LC Optimize Chromatography Improve_SP->Optimize_LC Suppression persists Change_Ion Change Ionization Parameters Optimize_LC->Change_Ion Co-elution still an issue Result Resolved: Consistent Signal Achieved Change_Ion->Result Mitigation successful

Caption: A logical workflow for troubleshooting ion suppression.

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): A common and simple method. Acetonitrile is often used to precipitate plasma proteins.[1][6][7] While quick, it may not provide the cleanest extracts.[8]

    • Solid-Phase Extraction (SPE): Offers more selective removal of interferences compared to PPT, resulting in a cleaner sample extract and reduced matrix effects.[6][8]

    • Liquid-Liquid Extraction (LLE): Can also be effective in separating the analyte from interfering substances.

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Gradient Elution: Use a gradient mobile phase to better separate the analyte from early-eluting, polar interferences (like salts and phospholipids) and late-eluting, non-polar compounds.[1][9]

    • Column Choice: A column with a different selectivity (e.g., a phenyl-hexyl column) might provide better separation from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the best choice as it co-elutes with the analyte and experiences the same degree of ion suppression, thus effectively compensating for the signal variability. If a SIL-IS is not available, a structural analog like 4-Methyl Erlotinib can be used.[7]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, although this may compromise the limit of quantification.[5][10]

  • Modify Ionization Source Parameters:

    • Switch Ionization Mode: Atmospheric pressure chemical ionization (APCI) is generally less prone to matrix effects than ESI.[6][8] If your analyte ionizes with APCI, this could be a viable option.

    • Optimize Source Conditions: Adjusting parameters like spray voltage, gas flows, and source temperature can sometimes help to minimize suppression.

Issue 3: Carryover

Q3: I am observing the this compound peak in my blank injections following a high concentration standard. How can I eliminate this carryover?

A3: Carryover can compromise the accuracy of your low-concentration samples. It typically originates from the autosampler, injector, or the analytical column.

  • Autosampler and Injector:

    • Stronger Needle Wash: Use a wash solution that is stronger than the mobile phase to effectively clean the needle and injection port. A mixture of acetonitrile, isopropanol, and water is often effective.

    • Multiple Wash Cycles: Increase the number of wash cycles between injections.

  • Analytical Column:

    • Adequate Gradient Elution: Ensure your gradient program includes a high organic percentage wash at the end to elute any strongly retained compounds before re-equilibrating the column.[1]

  • Source of Contamination: Check for potential contamination in the mobile phase, vials, or caps.

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

A commonly used method for extracting this compound from plasma is protein precipitation.[1][7][11]

  • To 50 µL of plasma sample, add 200 µL of cold methanol or acetonitrile containing the internal standard (e.g., deuterated this compound).[1][11]

  • Vortex the mixture vigorously for approximately 15-30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • The supernatant can be injected directly or further diluted with the initial mobile phase or water before injection into the LC-MS/MS system.[1]

LC-MS/MS Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.

ParameterTypical Value / Condition
LC Column BEH XBridge C18 (e.g., 100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate[1][2][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2][9]
Flow Rate 0.4 - 0.7 mL/min[1]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash step and re-equilibration.[1][9]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MS/MS Mode Multiple Reaction Monitoring (MRM)
Desolvation Temp. 500 - 600°C[1]
Source Temp. 150°C[1]

MRM Transitions for this compound (OSI-420):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (OSI-420)380.2278.1
Internal Standard (example)
Erlotinib-d6400.2344.2

Note: MRM transitions should be optimized empirically on your specific mass spectrometer.

Erlotinib Metabolism and Signaling Pathway

Erlotinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[12][13] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its active metabolite, this compound (OSI-420).[12][14]

cluster_metabolism Metabolism cluster_action Mechanism of Action Erlotinib Erlotinib CYP3A4 CYP3A4 (Liver) Erlotinib->CYP3A4 Desmethyl_Erlotinib This compound (OSI-420, Active) EGFR EGFR Tyrosine Kinase Desmethyl_Erlotinib->EGFR Inhibits CYP3A4->Desmethyl_Erlotinib Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates

Caption: Metabolism of Erlotinib and mechanism of action.

References

How to improve the yield and purity of Desmethyl Erlotinib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Desmethyl Erlotinib (OSI-420). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this active metabolite of Erlotinib. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound, also known as OSI-420, is the primary active metabolite of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis of this compound is crucial for various research purposes, including its use as a reference standard in pharmacokinetic studies, for in-vitro biological assays, and as a starting material for the synthesis of other derivatives.

Q2: What is the most common synthetic route to this compound?

The most direct synthetic route to this compound is the selective O-demethylation of one of the 2-methoxyethoxy side chains of Erlotinib. This presents a significant challenge due to the presence of two chemically similar methoxy groups, which can lead to the formation of di-demethylated and other impurities.

Q3: What are the main factors affecting the yield and purity of this compound synthesis?

The key factors influencing the yield and purity include the choice of demethylating agent, reaction temperature, reaction time, and the purification method. Incomplete reactions can leave unreacted Erlotinib, while harsh conditions can lead to the formation of multiple byproducts, including the di-desmethylated impurity.

Q4: How can I monitor the progress of the O-demethylation reaction?

The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the separation and quantification of the starting material (Erlotinib), the desired product (this compound), and any major impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Degradation of the product under harsh reaction conditions. - Suboptimal stoichiometry of the demethylating agent.- Increase the reaction time or temperature cautiously while monitoring for byproduct formation. - Use a milder demethylating agent. - Perform a titration of the demethylating agent to find the optimal molar equivalent.
High Levels of Unreacted Erlotinib - Insufficient amount of demethylating agent. - Reaction time is too short. - Low reaction temperature.- Increase the molar equivalents of the demethylating agent incrementally. - Extend the reaction duration. - Gradually increase the reaction temperature.
Presence of Di-demethylated Impurity - Excess of the demethylating agent. - Reaction conditions are too harsh (high temperature or long reaction time).- Reduce the amount of the demethylating agent. - Lower the reaction temperature and shorten the reaction time. - Consider a more selective demethylating agent.
Formation of Multiple Unidentified Byproducts - High reaction temperature leading to decomposition. - Presence of moisture or other reactive impurities in the starting materials or solvent.- Lower the reaction temperature. - Ensure all starting materials and solvents are anhydrous and of high purity.
Difficulty in Purifying this compound - Similar polarity of the product and impurities.- Employ preparative HPLC for purification. - Consider converting the product to a salt to alter its solubility and facilitate crystallization.

Data Presentation: Comparison of O-Demethylation Methods

The following table summarizes the typical outcomes for yield and purity when using different demethylating agents for the synthesis of this compound from Erlotinib.

Demethylating Agent Reaction Conditions Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Boron Tribromide (BBr₃)-78°C to 0°C, DCM60-7590-95High reactivity, relatively clean reaction.Highly toxic and corrosive, moisture-sensitive.
L-Selectride®Reflux, THF50-6585-90Good for sterically hindered ethers.Can be less selective, leading to over-demethylation.
Sodium ThiophenoxideReflux, DMF45-6080-88Milder conditions than some Lewis acids.Unpleasant odor of thiols, potential for sulfur-containing impurities.

Experimental Protocols

Protocol 1: O-Demethylation using Boron Tribromide (BBr₃)

This protocol describes a common method for the selective O-demethylation of Erlotinib to yield this compound.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Erlotinib (1.0 g, 2.54 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add a 1.0 M solution of boron tribromide in DCM (2.8 mL, 2.8 mmol, 1.1 eq) dropwise over 30 minutes.

  • Monitoring: Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to 0°C over 1 hour. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (10 mL) at 0°C.

  • Work-up: Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of the synthesized this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow Erlotinib Erlotinib (Starting Material) Reaction O-Demethylation (e.g., BBr3, DCM, -78°C) Erlotinib->Reaction Crude Crude Product (this compound, Erlotinib, Byproducts) Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Final This compound (Pure Product) Purification->Final Analysis Purity Analysis (HPLC) Final->Analysis Result Yield & Purity Determination Analysis->Result

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Yes Check_Impurities Analyze Impurity Profile Start->Check_Impurities Yes Incomplete Incomplete Reaction Check_Completion->Incomplete Increase_Time_Temp Increase Time/Temp Incomplete->Increase_Time_Temp Yes Increase_Reagent Increase Reagent Incomplete->Increase_Reagent Also consider Final_Product Improved Yield & Purity Increase_Time_Temp->Final_Product Increase_Reagent->Final_Product Di_demethylated Di-demethylated Impurity? Check_Impurities->Di_demethylated Reduce_Conditions Reduce Reagent/Temp Di_demethylated->Reduce_Conditions Yes Optimize_Purification Optimize Purification Di_demethylated->Optimize_Purification No Reduce_Conditions->Final_Product Optimize_Purification->Final_Product

Optimization of Desmethyl Erlotinib extraction from various biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of desmethyl erlotinib (OSI-420) extraction from various biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods for extracting this compound are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the biological matrix, the required sensitivity of the assay, and the available analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

Q2: Which analytical techniques are typically used for the quantification of this compound?

A2: this compound is commonly quantified using reverse-phase HPLC with UV detection or, for higher sensitivity and selectivity, LC-MS/MS.[1][2][5][6][7][8][9] LC-MS/MS is often preferred for its ability to provide accurate quantification in complex biological matrices.[1][2][5][6][7]

Q3: What are "matrix effects" and how can they impact the analysis of this compound?

A3: Matrix effects refer to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the biological matrix.[10] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-erlotinib, is a highly effective strategy to compensate for matrix effects.[10]

Q4: What is the role of an internal standard (IS) in the analysis of this compound?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a known concentration. It is used to correct for variability during sample preparation and analysis. For this compound analysis, deuterated erlotinib or compounds like 4-methyl erlotinib have been used as internal standards.[1][3][11]

Q5: What are the key parameters to consider when developing an extraction method for this compound?

A5: Key parameters to optimize include the choice of extraction solvent, the pH of the sample, the ratio of organic solvent to the aqueous sample, mixing time, and centrifugation speed. For SPE, the selection of the appropriate sorbent and elution solvent is critical.[12][13][14]

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Step Recommended Action
Suboptimal Solvent Selection Evaluate solvent polarity.For LLE, test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent.[12]
Incorrect pH Adjust the pH of the sample.Since this compound is a basic compound, adjusting the pH of the aqueous sample to a basic range (e.g., pH 9-10) can improve its partitioning into an organic solvent during LLE.[12]
Incomplete Phase Separation Address emulsion formation.To break emulsions in LLE, try adding a small amount of a salt (salting out), centrifuging at a higher speed, or using a different organic solvent.[12]
Insufficient Mixing Optimize the mixing procedure.Ensure thorough mixing of the sample with the extraction solvent by vortexing for an adequate amount of time (e.g., 1-2 minutes).[12]
Analyte Adsorption Check for non-specific binding.Silanize glassware to prevent adsorption of the analyte to glass surfaces.
High Variability in Results
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Standardize pipetting and handling.Ensure accurate and consistent pipetting of all solutions, including the internal standard. Use calibrated pipettes and consistent techniques across all samples.[10]
Matrix Effects Evaluate and mitigate matrix effects.Use a stable isotope-labeled internal standard. If not available, perform a matrix effect study using multiple sources of the biological matrix to assess the variability.[10]
Analyte Instability Assess analyte stability.Investigate the stability of this compound under the storage and extraction conditions. This includes freeze-thaw stability, short-term benchtop stability, and long-term storage stability.[10]
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Step Recommended Action
Column Contamination Clean or replace the HPLC column.Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, consider replacing the column.[10]
Inappropriate Mobile Phase Optimize the mobile phase composition.Adjust the organic solvent content, buffer concentration, and pH of the mobile phase to improve peak shape.
Sample Overload Reduce the injection volume.Inject a smaller volume of the sample or dilute the sample to avoid overloading the analytical column.

Experimental Protocols

Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation : To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • pH Adjustment : Add 50 µL of a basifying agent, such as 1M sodium carbonate, to adjust the pH to approximately 9-10. Vortex briefly.[12]

  • Extraction : Add 500 µL of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes.[12]

  • Phase Separation : Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[12]

  • Collection : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[12]

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.[12]

Protein Precipitation (PPT) from Human Plasma
  • Sample Preparation : To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of cold methanol containing the internal standard.[1]

  • Precipitation : Vortex the mixture thoroughly for about 15 seconds to precipitate the proteins.[1]

  • Centrifugation : Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Transfer 150 µL of the clear supernatant to a clean tube.[1]

  • Dilution : Add 150 µL of 10 mM ammonium acetate to the supernatant.[1]

  • Analysis : Vortex the final solution and inject it into the LC-MS/MS system.

Quantitative Data Summary

Parameter Erlotinib This compound (OSI-420) Biological Matrix Extraction Method Analytical Method Reference
Linear Range 25-5,000 ng/mL0.5-500 ng/mLHuman PlasmaProtein PrecipitationLC-MS/MS[1]
Linear Range 5-2,500 ng/ml5-2,500 ng/mlHuman EDTA PlasmaNot SpecifiedHPLC-MS/MS[5]
Linear Range 5-500 ng/ml5-500 ng/mlLung Tumor HomogenateNot SpecifiedHPLC-MS/MS[5]
Extraction Recovery > 89%> 99%Human PlasmaProtein PrecipitationLC-MS/MS[1]
Extraction Recovery > 80%Not ReportedHuman PlasmaLiquid-Liquid ExtractionLC-MS/MS[7]
LLOQ 1.0 ng/mLNot ReportedHuman PlasmaLiquid-Liquid ExtractionLC-MS/MS[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis start Biological Matrix (e.g., Plasma, Tissue) add_is Add Internal Standard start->add_is ph_adjust pH Adjustment (for LLE) add_is->ph_adjust ppt Protein Precipitation (add precipitant, vortex, centrifuge) add_is->ppt spe Solid-Phase Extraction (condition, load, wash, elute) add_is->spe lle Liquid-Liquid Extraction (add organic solvent, vortex, centrifuge) ph_adjust->lle collect Collect Organic Layer / Supernatant / Eluate lle->collect ppt->collect spe->collect evap Evaporate to Dryness collect->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS or HPLC Analysis reconstitute->analyze troubleshooting_workflow start Low Extraction Recovery? suboptimal_solvent Is the extraction solvent optimal? start->suboptimal_solvent Yes change_solvent Test alternative solvents with different polarities. suboptimal_solvent->change_solvent No incorrect_ph Is the sample pH correct for LLE? suboptimal_solvent->incorrect_ph Yes end_node Recovery Improved change_solvent->end_node adjust_ph Adjust pH to a basic range (e.g., 9-10). incorrect_ph->adjust_ph No emulsion Emulsion formation during LLE? incorrect_ph->emulsion Yes adjust_ph->end_node break_emulsion Add salt, increase centrifugation speed. emulsion->break_emulsion Yes insufficient_mixing Is mixing thorough? emulsion->insufficient_mixing No break_emulsion->end_node increase_mixing Increase vortexing time (e.g., 1-2 minutes). insufficient_mixing->increase_mixing No insufficient_mixing->end_node Yes increase_mixing->end_node

References

Strategies for resolving poor chromatographic peak shape of Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Desmethyl Erlotinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor chromatographic peak shape for this compound, a basic compound, is often characterized by tailing, fronting, or broadening. The most common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the basic amine groups of this compound and acidic silanol groups on the surface of silica-based columns can lead to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound. If the pH is close to the compound's pKa, it can exist in multiple ionic forms, resulting in poor peak shape.[3][4] For basic compounds like this compound, an acidic mobile phase is generally recommended to ensure a single ionic species and minimize silanol interactions.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to a decline in performance and poor peak shape.

  • Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or dead volumes in fittings can cause band broadening and distorted peaks.[2]

Q2: What is the ideal mobile phase pH for the analysis of this compound?

To achieve optimal peak shape for this compound, it is recommended to use a mobile phase with a pH that is at least 2 pH units below the pKa of the compound. The pKa of the parent drug, Erlotinib, is 5.42.[6][7][8] Therefore, a mobile phase pH between 2.4 and 4.5 is commonly employed to ensure that this compound is fully protonated and in a single ionic state.[3][5] This minimizes peak tailing caused by interactions with residual silanols on the column.[5]

Q3: Which type of HPLC column is most suitable for this compound analysis?

Reversed-phase C18 columns are the most commonly used columns for the separation of Erlotinib and its metabolites, including this compound.[1][4] Using a high-purity, end-capped C18 column can help to minimize secondary interactions with silanol groups and improve peak shape.

Q4: Can the choice of organic modifier in the mobile phase affect the peak shape?

Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence selectivity and peak shape. Acetonitrile is a common choice for the analysis of Erlotinib and its metabolites.[3] If you are experiencing poor peak shape with one solvent, it is often beneficial to try the other, as they offer different selectivities.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to resolving common peak shape problems encountered during the analysis of this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa (~5.4)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 4.0 check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes solution Improved Peak Shape adjust_ph->solution replace_column Replace with a New, High-Purity C18 Column check_column->replace_column Yes check_buffer Is Buffer Concentration Adequate (e.g., 10-25 mM)? check_column->check_buffer No replace_column->solution adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? check_buffer->check_sample_solvent Yes adjust_buffer->solution change_sample_solvent Dissolve Sample in Mobile Phase check_sample_solvent->change_sample_solvent Yes check_sample_solvent->solution No change_sample_solvent->solution

Strategies to Resolve Peak Tailing:

  • Optimize Mobile Phase pH:

    • Problem: The mobile phase pH may be too close to the pKa of this compound, causing it to be partially ionized.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of Erlotinib (5.42). An acidic pH range of 2.4 to 4.5 is recommended.[3][5] This ensures the analyte is fully protonated and minimizes interactions with the stationary phase.

  • Evaluate Column Condition:

    • Problem: The column may be contaminated or the stationary phase may be degraded.

    • Solution: If the column is old or has been used with complex matrices, replace it with a new, high-purity, end-capped C18 column.

  • Adjust Buffer Concentration:

    • Problem: Inadequate buffer concentration may not effectively control the mobile phase pH at the surface of the stationary phase.

    • Solution: Increase the buffer concentration. A concentration of 10-25 mM is typically sufficient.[9]

  • Check Sample Solvent:

    • Problem: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]

Problem: Peak Fronting

Peak fronting is characterized by an asymmetry factor less than 1, where the front of the peak is broader than the latter half.

Peak_Fronting_Troubleshooting start Peak Fronting Observed check_overload Is Sample Concentration Too High? start->check_overload reduce_concentration Dilute the Sample or Reduce Injection Volume check_overload->reduce_concentration Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_overload->check_solvent No solution Improved Peak Shape reduce_concentration->solution match_solvent Prepare Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_column_void Is there a Void in the Column? check_solvent->check_column_void No match_solvent->solution replace_column Replace the Column check_column_void->replace_column Yes check_column_void->solution No replace_column->solution

Strategies to Resolve Peak Fronting:

  • Address Column Overload:

    • Problem: The most common cause of peak fronting is injecting too much sample onto the column.[2]

    • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.

  • Match Injection Solvent:

    • Problem: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

    • Solution: Prepare the sample in the initial mobile phase composition.

  • Inspect for Column Voids:

    • Problem: A void or channel in the column packing can cause peak fronting.

    • Solution: If a void is suspected, the column should be replaced.

Problem: Broad Peaks

Broad peaks can be a result of several factors, leading to decreased resolution and sensitivity.

Strategies to Resolve Broad Peaks:

  • Check for Extra-Column Volume:

    • Problem: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Optimize Flow Rate:

    • Problem: A flow rate that is too high or too low can lead to band broadening.

    • Solution: Experiment with adjusting the flow rate to find the optimal efficiency for your column.

  • Increase Column Temperature:

    • Problem: Low column temperatures can lead to slower mass transfer and broader peaks.

    • Solution: Increasing the column temperature can improve peak efficiency. However, be mindful of the stability of the analyte at higher temperatures.

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterCondition
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-50% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 248 nm

Preparation of Mobile Phase A (10 mM Ammonium Formate, pH 4.0):

  • Weigh out approximately 0.63 g of ammonium formate and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 4.0 using formic acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Summary

Parameter AdjustedChangeExpected Impact on Peak Shape
Mobile Phase pH Decrease towards 2.5-4.0Improved symmetry (reduced tailing)
Buffer Concentration Increase (e.g., from 5 mM to 25 mM)Improved symmetry (reduced tailing)
Sample Concentration DecreaseImproved symmetry (reduced fronting)
Injection Volume DecreaseImproved symmetry (reduced fronting)
Column Temperature IncreaseNarrower peaks (improved efficiency)
Flow Rate Optimize (increase or decrease)Narrower peaks (improved efficiency)

By systematically addressing these potential issues, researchers can significantly improve the chromatographic peak shape of this compound, leading to more accurate and reliable analytical results.

References

Overcoming challenges in the validation of Desmethyl Erlotinib analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical validation of Desmethyl Erlotinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of internal standard (IS) critical in the bioanalysis of this compound?

A1: The choice of a suitable internal standard is crucial for achieving accurate and reliable quantitative data in bioanalytical methods.[1][2] An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability.[1] For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled (SIL) standards like deuterated or ¹³C-labeled Erlotinib are considered the gold standard because they have nearly identical chemical and physical properties to the analyte.[3][4][5] This ensures they co-elute and experience similar matrix effects, leading to more precise and accurate quantification.[5] Structural analogs, such as 4-Methyl Erlotinib, can also be used and may offer a cost-effective alternative, particularly for the quantification of metabolites.[1]

Q2: What are "matrix effects" and how can they impact the analysis of this compound?

A2: Matrix effects are the alteration of the ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate).[5][6] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS assays if not properly addressed.[5][6] Matrix effects are a significant source of imprecision and can affect method performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[6] The use of a suitable internal standard that closely mimics the behavior of the analyte is a key strategy to compensate for matrix effects.[5][7]

Q3: What are the common sample preparation techniques for this compound analysis in biological matrices?

A3: Common sample preparation techniques for the analysis of this compound and its parent drug, Erlotinib, in biological matrices like plasma include protein precipitation and liquid-liquid extraction.[8][9]

  • Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or methanol, is added to the sample to remove proteins that can interfere with the analysis.[4][8][10]

  • Liquid-Liquid Extraction: This technique offers cleaner extracts compared to protein precipitation, which can help in reducing matrix effects.[9] It involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.[9]

Q4: What are the typical stability issues to consider for this compound during sample handling and storage?

A4: Assessing drug stability throughout the lifecycle of the samples is crucial to ensure the reliability of the assay data.[11] For Erlotinib and its metabolites, stability should be evaluated under various conditions, including:

  • Freeze-thaw cycles: To assess stability after repeated freezing and thawing of the samples.[5]

  • Short-term at room temperature: To determine stability during sample processing.[5]

  • Long-term storage: To ensure stability over the storage period, typically at -80°C.[5][12] Studies have shown that Erlotinib and its metabolites can be stable in EDTA plasma for at least one month when stored at -80°C.[12] However, stability can be matrix- and condition-dependent and should be thoroughly validated for each specific method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the validation of this compound analytical methods.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.[5]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For basic compounds like this compound, a lower pH (e.g., with 0.1% formic acid) often improves peak shape.[9]
High Variability in Analyte/IS Ratio Inconsistent sample preparation.Ensure precise and consistent pipetting of the biological matrix, internal standard, and extraction solvents. Consider automating liquid handling steps.[5]
Significant inter-individual variability in the biological matrix.Evaluate the matrix effect across different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method, such as solid-phase extraction, may be necessary.[5]
Low Signal Intensity for Analyte and/or IS Ion source contamination.Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[5]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows) for this compound and the chosen internal standard.[5]
Poor extraction recovery.Re-evaluate the sample preparation method. Consider alternative extraction techniques (e.g., solid-phase extraction instead of protein precipitation) or different extraction solvents.[5]
Non-linear Calibration Curves Competition in the electrospray ionization process.This can occur at high analyte concentrations. Diluting the samples may help. Using a stable isotope-labeled internal standard can also mitigate this issue.[13]
Inappropriate weighting factor in the regression analysis.Evaluate different weighting factors (e.g., 1/x, 1/x²) to find the best fit for the calibration curve.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the validation parameters for this compound (OSI-420) and Erlotinib from various published studies, providing a comparison of different analytical methods and internal standards.

Table 1: LC-MS/MS Method Validation Parameters

AnalyteInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)Reference
ErlotinibErlotinib-¹³C₆Human Plasma5 - 250094.52 - 108.401.79 - 8.735.0[4]
ErlotinibErlotinib-d6Human Plasma1.0 - 2502.0294.4 - 103.30.62 - 7.071.0[4]
OSI-420Erlotinib-d6Human PlasmaN/A< 14 (except at LLOQ)< 14 (except at LLOQ)N/A[10]
Dithis compound4-Methyl ErlotinibHuman PlasmaN/A< 14< 14N/A[10]
Erlotinib, OSI-420CelecoxibRat Plasma5 - 2000< 15< 151.5[14]

Table 2: HPLC-UV Method Validation Parameters

AnalyteMobile PhaseMatrixLinearity Range (µg/mL)Accuracy (%)LOD (µg/mL)LOQ (µg/mL)Reference
Erlotinib0.1% OPA: ACN (20:80)Bulk/Dosage Form25 - 15099.891.073.24[15]
ErlotinibKH₂PO₄: ACN (50:50)Tablet Dosage Form88.32 - 132.48N/AN/AN/A[16]
ErlotinibPhosphate Buffer: Methanol (46:54)Bulk/Dosage Form60 - 140N/A0.080.24[17]

Experimental Protocols

Method 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on methodologies described for the analysis of Erlotinib and its metabolites.[4][10]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 200 µL of cold methanol containing the internal standard (e.g., Erlotinib-d6 at 12.5 ng/mL).[10]

  • Vortex the samples to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.[9][18]

  • Flow Rate: 0.2-0.4 mL/min.[9]

  • Column Temperature: 30°C.[16]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Erlotinib: m/z 394 -> 278[5]

    • This compound (OSI-420): m/z 380 -> 278[5]

    • Erlotinib-¹³C₆ (ISTD): m/z 400 -> 284[5]

  • Source Parameters: Optimize source temperature, desolvation temperature, cone gas flow, and desolvation gas flow for maximum signal intensity.[10]

Method 2: RP-HPLC-UV Quantification of Erlotinib (as a surrogate for this compound method development)

This protocol outlines a general procedure for the development of an RP-HPLC-UV method.[15][16][17][19]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[19]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: An isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 20:80 (buffer:organic).[15][16]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: Determine the optimal wavelength by performing a UV scan of this compound in the mobile phase. For Erlotinib, wavelengths around 245 nm are commonly used.[15]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent like methanol or DMSO to prepare a stock solution.[19]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.[19]

  • Sample Preparation: For formulated products, finely powder the material, accurately weigh an amount equivalent to the target concentration, dissolve it in the mobile phase with the aid of sonication, and filter through a 0.45 µm filter before injection.[19][20]

Visualizations

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP Binding Site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Erlotinib's Inhibition of EGFR Signaling Pathway.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Sample_Preparation 2. Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation Add Internal Standard LC_Separation 3. LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Bioanalytical Workflow for this compound.

Troubleshooting_Tree Start High Variability in Results Check_Prep Review Sample Preparation Procedure Start->Check_Prep Check_IS Evaluate Internal Standard Performance Check_Prep->Check_IS Consistent Sol_Prep Ensure Consistent Pipetting and Vortexing Check_Prep->Sol_Prep Inconsistent? Check_Matrix Assess Matrix Effects Check_IS->Check_Matrix Good Tracking Sol_IS Use Stable Isotope-Labeled IS if not already in use Check_IS->Sol_IS Poor Tracking? Sol_Matrix Improve Sample Cleanup (e.g., SPE) Check_Matrix->Sol_Matrix Significant? End Problem Resolved Sol_Prep->End Sol_IS->End Sol_Matrix->End

Caption: Troubleshooting High Result Variability.

References

Minimizing matrix effects in the mass spectrometric detection of Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of Desmethyl Erlotinib (OSI-420). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] Ion suppression, the more common phenomenon, reduces the analyte's signal, which can negatively affect the accuracy, precision, and sensitivity of the assay.[4][5][6]

Q2: Why is it crucial to minimize matrix effects in the bioanalysis of this compound?

A2: Minimizing matrix effects is essential for obtaining reliable and reproducible quantitative data for this compound. Uncontrolled matrix effects can lead to erroneous measurements of the analyte's concentration, potentially impacting pharmacokinetic studies, therapeutic drug monitoring, and other critical aspects of drug development.[2][5] Regulatory bodies, such as the FDA, require the evaluation of matrix effects as part of the validation of bioanalytical methods.[3]

Q3: What are the primary sources of matrix effects in plasma or serum samples?

A3: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix-induced ionization suppression.[4][7] These molecules are abundant in cell membranes and often co-extract with the analytes during sample preparation.[4] Other sources of interference can include endogenous compounds, anticoagulants, dosing vehicles, and co-administered medications.[5]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as a deuterated or 13C-labeled version of this compound, is the preferred internal standard for quantitative LC-MS/MS analysis.[1][2] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[1]

Q5: How can I quantitatively assess the matrix effect in my assay for this compound?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6] The ratio of these two peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should ideally be less than 15%.[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, with a focus on problems arising from matrix effects.

Problem Potential Cause Recommended Solution
Low Signal Intensity or No Signal for this compound Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[9]Optimize Sample Preparation: Switch to a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a higher degree of interfering components.[7][9][10] Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate this compound from the interfering matrix components.[1][2] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][11]
Inconsistent or Irreproducible Results Variable Matrix Effects: The degree of ion suppression is varying between different samples or different lots of the biological matrix.[3]Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with this compound and experience similar matrix effects, thus compensating for the variability.[1] Thorough Method Validation: Evaluate matrix effects using multiple lots of the biological matrix to ensure the method is robust.[6]
Poor Peak Shape Matrix Overload: High concentrations of matrix components can affect the chromatography.Improve Sample Cleanup: Employ a more effective sample preparation technique to reduce the overall matrix load injected onto the LC system.[10] Optimize LC Conditions: Adjust the mobile phase and gradient to improve peak shape.
Gradual Decrease in Signal Intensity Over a Run Sequence Contamination of the Mass Spectrometer Ion Source: Buildup of non-volatile matrix components on the ion source surfaces can lead to a decline in instrument performance.[4][9]Implement a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatogram, and during the column wash at the end. Regular Instrument Maintenance: Clean the ion source components as recommended by the instrument manufacturer.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a clean sample extract, thereby minimizing matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-d3). Vortex for 10 seconds.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove phospholipids.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.[8]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (OSI-420): Precursor ion > Product ion (To be determined based on instrument tuning)

      • Internal Standard: Precursor ion > Product ion (To be determined based on instrument tuning)

    • Instrument Parameters: Optimize source temperature, desolvation temperature, cone gas flow, and desolvation gas flow according to the specific instrument manufacturer's recommendations.[8]

Quantitative Data Summary
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery (%) > 85%> 90%> 95%
Matrix Effect (CV%) < 20%< 15%< 10%
Lower Limit of Quantification (LLOQ) HigherIntermediateLower

Note: The values presented are typical and may vary depending on the specific assay conditions and matrix.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing Matrix Effects plasma Plasma Sample is Add Internal Standard (this compound-d3) plasma->is spe Solid-Phase Extraction (SPE) is->spe wash1 Wash 1: Remove Polar Interferences spe->wash1 Step 1 wash2 Wash 2: Remove Phospholipids wash1->wash2 Step 2 elute Elute Analyte wash2->elute Step 3 evap Evaporate and Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Analysis lcms->data

Caption: Experimental workflow for minimizing matrix effects.

G cluster_pathway Erlotinib/Desmethyl Erlotinib Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr p Autophosphorylation egfr->p dimerization erlotinib Erlotinib / this compound erlotinib->p Inhibition atp ATP atp->p ras Ras/MAPK Pathway p->ras stat STAT Pathway p->stat proliferation Cell Proliferation, Survival ras->proliferation stat->proliferation

Caption: Erlotinib/Desmethyl Erlotinib signaling pathway inhibition.

References

Enhancing the sensitivity and limit of detection for Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity and limit of detection for Desmethyl Erlotinib (OSI-420), the primary active metabolite of Erlotinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OSI-420) and why is its sensitive detection important?

A1: this compound, also known as OSI-420, is the major pharmacologically active metabolite of Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] Erlotinib and OSI-420 are considered equipotent.[3] Sensitive and accurate quantification is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and understanding the exposure-response relationship, as OSI-420 exposure can be around 10-30% of the parent drug, Erlotinib.[1][3]

Q2: What is a typical lower limit of quantification (LLOQ) for this compound in plasma?

A2: The LLOQ for this compound can vary depending on the sensitivity of the LC-MS/MS instrument used. Validated methods have reported LLOQs in the range of 0.1 ng/mL to 0.5 ng/mL in human plasma.[1][4] Transferring an assay to a more sensitive mass spectrometer, such as a Sciex QTRAP5500 system, has been shown to achieve the lower end of this range (0.1 ng/mL).[4][5]

Q3: Which internal standard (IS) is recommended for the bioanalysis of this compound?

A3: While stable isotopically labeled analogs like ¹³C₆-OSI-420 are ideal, they are not always readily available.[6] A commonly used and validated alternative is 4-Methyl Erlotinib (OSI-597), a close structural analog.[1][7][8] It demonstrates comparable chromatographic behavior and extraction efficiency, ensuring accurate quantification.[8] For the parent drug Erlotinib, a deuterated standard like Erlotinib-d6 is often used.[1][7]

Q4: What are the key metabolic pathways for Erlotinib?

A4: Erlotinib is extensively metabolized, primarily in the liver by the cytochrome P450 enzyme CYP3A4, with smaller contributions from CYP1A1, CYP1A2, and CYP2C8.[9][10] The main biotransformation pathway is O-demethylation of one of the two side chains to form the active metabolite this compound (OSI-420).[10][11]

Method Performance & Quantitative Data

The selection of an appropriate analytical method is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and specificity. Below is a summary of performance data from validated methods.

ParameterMethod 1 (Svedberg et al., 2014)Method 2 (Rood et al., 2021)
Analyte This compound (OSI-420)This compound (OSI-420)
Internal Standard 4-Methyl Erlotinib (OSI-597)¹³C₆-OSI-420
Matrix Human PlasmaHuman Plasma
LLOQ 0.5 ng/mL0.1 ng/mL
Linear Range 0.5 - 500 ng/mL0.1 - 1000 ng/mL
Precision (%CV) <14% (17% at LLOQ)4.6% - 13.2%
Accuracy (%Bias) <14% (17% at LLOQ)98.7% - 104.0%
Extraction Recovery >99%Not Specified
Instrumentation Waters Xevo TQ-SSciex QTRAP5500

Data compiled from references[1][4][5][12].

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and effective method for extracting this compound from plasma samples.[1][7][13]

  • Sample Aliquoting: Pipette 100 µL of human plasma (containing unknown, calibration standard, or QC) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard working solution (e.g., 4-Methyl Erlotinib in methanol) to each sample.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]

  • Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[1]

cluster_workflow Bioanalytical Workflow for this compound plasma Plasma Sample Collection spike Spike with Internal Standard (4-Methyl Erlotinib) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Concentration Calculation lcms->data cluster_troubleshooting Troubleshooting Low Sensitivity start Low Signal/Sensitivity for This compound check_ms Are MS parameters (source, voltages) optimized? start->check_ms optimize_ms Action: Infuse standard and perform full parameter tuning. check_ms->optimize_ms No check_matrix Is there evidence of matrix effects? check_ms->check_matrix Yes optimize_ms->check_matrix improve_cleanup Action: Improve sample cleanup (e.g., use SPE) or modify chromatography. check_matrix->improve_cleanup Yes check_mobile_phase Is the mobile phase conducive to ionization? check_matrix->check_mobile_phase No improve_cleanup->check_mobile_phase adjust_ph Action: Ensure acidic pH (e.g., add formic acid) for positive ESI mode. check_mobile_phase->adjust_ph No check_system Is the LC-MS system clean and performing optimally? check_mobile_phase->check_system Yes adjust_ph->check_system system_maintenance Action: Perform routine system cleaning and maintenance. check_system->system_maintenance No end_node Sensitivity Improved check_system->end_node Yes system_maintenance->end_node cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Erlotinib Erlotinib / This compound Erlotinib->EGFR Inhibits (ATP-binding site) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Technical Support Center: Optimizing Dosing and Administration of Desmethyl Erlotinib (OSI-420) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Desmethyl Erlotinib (OSI-420), the primary active metabolite of Erlotinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OSI-420) and how does it differ from Erlotinib?

A1: this compound, also known as OSI-420, is the major and pharmacologically active O-desmethylated metabolite of Erlotinib.[1][2] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] Both Erlotinib and this compound are considered equipotent in their ability to inhibit EGFR.[3] However, the clearance of OSI-420 is more than five times higher than that of Erlotinib, which may affect its plasma exposure levels.[3]

Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?

A2: this compound is a poorly water-soluble compound.[3] This is a critical factor to consider when preparing formulations for oral administration to ensure consistent and adequate bioavailability. Key properties are summarized in the table below.

Q3: What is a typical starting dose for this compound in mouse xenograft models?

A3: While many studies administer the parent drug, Erlotinib, at doses ranging from 50 mg/kg to 100 mg/kg for oral administration in mouse xenograft models, specific dosing information for administering this compound directly is less common.[3] Given that this compound is an active metabolite, a starting point for dose-ranging studies could be extrapolated from effective Erlotinib doses, keeping in mind the differences in pharmacokinetic profiles. A pilot study to evaluate the maximum tolerated dose (MTD) and pharmacokinetic/pharmacodynamic (PK/PD) relationships is highly recommended.

Q4: What are the recommended vehicles for preparing this compound for oral gavage in mice?

A4: Due to its low aqueous solubility, this compound requires a vehicle that can either create a stable suspension or a clear solution. Common vehicles include:

  • Aqueous Suspensions: 0.5% Carboxymethylcellulose sodium (CMC-Na) in saline or sterile water.

  • Solutions: A multi-component solvent system is often necessary. A common formulation consists of a mixture of DMSO, PEG300, and Tween 80 in saline or water.[4] Another option is 10% DMSO in corn oil.[5]

Q5: How should this compound be stored?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[4] It is advisable to prepare fresh working solutions for oral gavage daily and avoid repeated freeze-thaw cycles.[3]

Data Presentation

Physicochemical Properties of this compound (OSI-420)
PropertyValueReference
Molecular FormulaC₂₁H₂₁N₃O₄[1]
Molecular Weight379.41 g/mol [1]
AppearanceOff-white solid[1]
Solubility (DMSO)≥ 25 mg/mL[1]
Solubility (Water)Insoluble[3]
Solubility (Ethanol)Insoluble[3]
Storage (Powder)-20°C[3]
Storage (Stock Solution in DMSO)-80°C (1 year), -20°C (1 month)[4]
Comparative Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420) in Mice

Data derived from studies administering Erlotinib.

ParameterErlotinibThis compound (OSI-420)Reference
Tmax (h) ~1-2~2-4[6]
Terminal Half-life (h) ~2-3~2.5[6]
Relative Exposure (AUC metabolite / AUC parent) N/A~0.21[6]

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% CMC-Na for Oral Gavage (Suspension)
  • Vehicle Preparation:

    • Weigh 0.5 g of carboxymethylcellulose sodium (CMC-Na).

    • In a sterile beaker, add the CMC-Na to 100 mL of sterile saline while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear.

  • Suspension Formulation:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • In a sterile tube, add the this compound powder.

    • Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle to reach the final desired volume.

    • Vortex the final suspension for at least one minute to ensure homogeneity.

    • For difficult-to-suspend compounds, sonication in a water bath for 5-10 minutes can be beneficial.

  • Pre-Administration:

    • Visually inspect the suspension for any clumps or inconsistencies.

    • Immediately before dosing each animal, vortex the suspension to ensure uniform distribution of this compound.

Protocol 2: Preparation of this compound in a Solubilizing Vehicle for Oral Gavage (Solution)
  • Vehicle and Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]

    • Prepare the final dosing solution by adding the components sequentially as follows to avoid precipitation:

      • Start with 40% of the final volume as PEG300.

      • Add 10% of the final volume as the this compound DMSO stock solution and mix well.

      • Add 5% of the final volume as Tween-80 and mix until clear.

      • Add the remaining 45% of the final volume as sterile saline and mix thoroughly.[4]

  • Pre-Administration:

    • Visually inspect the solution to ensure it is clear and free of precipitation.

    • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

    • It is recommended to use this solution immediately after preparation.[3]

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent experimental results between animals. Inaccurate dosing due to an inhomogeneous suspension.- Ensure the suspension is uniformly mixed before each animal is dosed by vortexing immediately prior to drawing the dose.- For suspensions, consider using a wider gauge gavage needle to prevent clogging.
Stress from the gavage procedure affecting the biological outcome.- Handle mice gently and consistently to minimize stress.- Consider habituating the mice to handling before the experiment begins.
Animal exhibits signs of distress after gavage (e.g., coughing, gasping). Accidental administration into the trachea.- This is a critical issue that can be fatal. Immediately stop the procedure.- Review proper oral gavage technique, ensuring the gavage needle is correctly placed in the esophagus.
Compound precipitation in the formulation vehicle. The chosen vehicle cannot maintain this compound in solution at the desired concentration.- Screen different vehicles or adjust the ratio of co-solvents.- Reduce the drug concentration if possible.- For solutions, ensure the components are added in the correct order as specified in the protocol.
No significant tumor growth inhibition in xenograft models despite in vitro potency. Insufficient systemic exposure to the drug to reach therapeutic concentrations at the tumor site.- Confirm plasma and tumor concentrations of this compound through pharmacokinetic analysis.- Enhance bioavailability by optimizing the formulation (e.g., using a solubilizing vehicle).- Consider a dose-escalation study to determine if higher doses are more efficacious and well-tolerated.
Inappropriate xenograft model selection.- Verify the expression and activation status of EGFR in your chosen cell line or PDX model. Efficacy is often correlated with high levels of target expression.

Mandatory Visualizations

EGFR_Signaling_Pathway_Inhibition EGFR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Desmethyl_Erlotinib This compound (OSI-420) Desmethyl_Erlotinib->EGFR Inhibits (ATP-binding site)

EGFR Signaling Pathway Inhibition by this compound

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Formulation Prepare this compound Formulation (Suspension or Solution) Dosing Daily Oral Gavage (this compound or Vehicle) Formulation->Dosing Animal_Prep Acclimate Animals (e.g., Nude Mice) Implantation Subcutaneous Xenograft Implantation Animal_Prep->Implantation Cell_Culture Culture Tumor Cells (e.g., EGFR-mutant cell line) Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups (Treatment vs. Vehicle) Tumor_Growth->Randomization Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume Dosing->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - PK/PD Analysis Monitoring->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis

Workflow for an In Vivo Efficacy Study

Troubleshooting_Logic Troubleshooting Inconsistent In Vivo Efficacy Start Inconsistent or Poor In Vivo Efficacy Observed Check_Formulation Was the formulation prepared correctly and stable? Start->Check_Formulation Check_Dosing Was the oral gavage performed correctly? Check_Formulation->Check_Dosing Yes Revise_Formulation Revise formulation protocol. Consider solubilizing vehicle. Check_Formulation->Revise_Formulation No Check_PK Is there sufficient drug exposure in plasma/tumor? Check_Dosing->Check_PK Yes Refine_Technique Refine oral gavage technique. Ensure consistent administration. Check_Dosing->Refine_Technique No Check_Model Is the xenograft model appropriate (EGFR-driven)? Check_PK->Check_Model Yes Adjust_Dose Perform dose-escalation study. Optimize dosing regimen. Check_PK->Adjust_Dose No Validate_Model Validate target expression and pathway activation in the model. Check_Model->Validate_Model No Success Improved & Consistent Efficacy Check_Model->Success Yes Revise_Formulation->Start Refine_Technique->Start Adjust_Dose->Start Validate_Model->Start

Troubleshooting Logic for In Vivo Studies

References

Validation & Comparative

A Comparative Guide to Highly Sensitive Bioanalytical Methods for Desmethyl Erlotinib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of validated bioanalytical methods for Desmethyl Erlotinib (OSI-420), a primary active metabolite of the tyrosine kinase inhibitor, Erlotinib. The focus is on highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are the gold standard for this type of analysis.

Performance Comparison of Bioanalytical Methods

The selection of a bioanalytical method is often a trade-off between sensitivity, speed, and complexity. Below is a summary of the performance characteristics of various validated methods for the determination of this compound in human plasma.

ParameterMethod 1: High Sensitivity LC-MS/MSMethod 2: Standard LC-MS/MSMethod 3: HPLC-UV
Instrumentation Waters Xevo triple quadrupole MSThermo TSQ Quantum Ultra triple quadrupole MSShimadzu HPLC with UV/VIS detector
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1][2]1 ng/mL[1]100 ng/mL[3]
Upper Limit of Quantification (ULOQ) 500 ng/mL[4][5]1000 ng/mL[1][2]4500 ng/mL[3]
Linearity Range 0.5-500 ng/mL[4][5]1-1000 ng/mL[1]100-4500 ng/mL[3]
Intra-day Precision (%CV) < 14% (< 17% at LLOQ)[4][5]4.6-13.2%[1]Not explicitly stated
Inter-day Precision (%CV) < 14%[6]4.6-13.2%[1]Not explicitly stated
Accuracy Within ± 15% (± 20% at LLOQ)[4]98.7-104.0%[1]Not explicitly stated
Extraction Recovery >99%[4][5]Not explicitly statedNot explicitly stated
Internal Standard 4-Methyl erlotinib (OSI-597)[4][6]13C6-OSI-420[7]Not specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following are representative protocols for the highly sensitive LC-MS/MS methods.

Method 1: High Sensitivity LC-MS/MS

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies requiring high sensitivity.[4][5]

  • Sample Preparation:

    • To 50 µL of human plasma, add 200 µL of cold methanol containing the internal standard (4-Methyl erlotinib).[4][8]

    • Vortex mix thoroughly for 15 seconds.

    • Centrifuge at 10,000 g for 5 minutes at 4°C.[4]

    • Transfer 150 µL of the supernatant to a new tube.

    • Add 150 µL of 10 mM Ammonium Acetate.[4][8]

  • Chromatographic Conditions:

    • System: Waters Acquity UPLC I-Class system.[9]

    • Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm).[4][5]

    • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.[4][5]

    • Flow Rate: 0.7 mL/min.[4][5]

    • Total Run Time: 7 minutes.[4][5]

  • Mass Spectrometry Conditions:

    • System: Waters Xevo triple quadrupole mass spectrometer.[4][5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • Source Temperature: 150°C.[4]

    • Desolvation Temperature: 600°C.[4]

Method 2: Standard LC-MS/MS

This method provides a balance of sensitivity and a wider linear range, suitable for various clinical applications.[1]

  • Sample Preparation:

    • A simple "crash, dilute, and shoot" method with acetonitrile is employed.[1]

  • Chromatographic Conditions:

    • System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[10]

    • Analytical Run Time: 4.5 minutes.[1]

  • Mass Spectrometry Conditions:

    • System: Sciex QTRAP5500 system.[1][2]

    • Internal Standard: 13C6-OSI-420 is used as the internal standard for this compound (OSI-420).[7]

Visualizing the Methodologies

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of the parent drug, Erlotinib.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Methanol with Internal Standard (200 µL) plasma->add_is vortex Vortex Mix (15s) add_is->vortex centrifuge Centrifuge (10,000g, 5 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer dilute Add 10 mM Ammonium Acetate (150 µL) transfer->dilute injection Inject into UPLC System dilute->injection separation Chromatographic Separation (BEH XBridge C18) injection->separation detection Mass Spectrometry Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Bioanalytical workflow for this compound.

Erlotinib, the parent drug of this compound, functions by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][11] Understanding this mechanism is crucial for interpreting pharmacokinetic data.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf Ras/Raf/MEK/ERK (MAPK Pathway) EGFR->Ras_Raf Activates PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt Activates EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival Ras_Raf->Proliferation PI3K_Akt->Proliferation

Erlotinib's inhibition of EGFR signaling.

References

A comparative analysis of the in vitro potency of Desmethyl Erlotinib and Erlotinib.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro potency of Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its active metabolite, Desmethyl Erlotinib (also known as OSI-420). This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their relative performance in a preclinical setting.

Quantitative Data Summary: A Head-to-Head Comparison

The in vitro potency of a compound is a critical determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported in vitro potency of Erlotinib and its active metabolite, this compound (OSI-420).

CompoundAssay TypeTarget/Cell LineIC50 Value (nM)Reference
ErlotinibEGFR Kinase InhibitionHuman EGFR2[1]
Erlotinib + OSI-420EGFR Tyrosine Kinase Inhibition (in intact tumor cells)HNS, DiFi, MDA-MB-46820[1]

Note: The available data suggests that Erlotinib and its active metabolite, this compound (OSI-420), are equipotent in their ability to inhibit EGFR tyrosine kinase activity in intact tumor cells.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the rigorous scientific comparison of therapeutic compounds. Below are representative methodologies for key in vitro assays used to evaluate the potency of EGFR inhibitors like Erlotinib and this compound.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase in a cell-free system.

Objective: To determine the concentration of an inhibitor that reduces EGFR kinase activity by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA)

  • Test compounds (Erlotinib and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of Erlotinib and this compound in the assay buffer. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).

  • Reaction Setup: In each well of the assay plate, add the EGFR enzyme and the kinase substrate.

  • Inhibitor Addition: Add the diluted test compounds or controls to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed). For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP and then a detection reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferative capacity of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (IC50).

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, a non-small cell lung cancer cell line)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

  • 96-well cell culture plates

  • Test compounds (Erlotinib and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with serial dilutions of Erlotinib and this compound in fresh culture medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3]

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. In many cancers, aberrant EGFR signaling contributes to uncontrolled cell proliferation and survival. Erlotinib and this compound act as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking these downstream signaling events.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_inhibitor Inhibition EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Grb2 Grb2/SOS EGFR:f2->Grb2 Autophosphorylation and Adaptor Binding PI3K PI3K EGFR:f2->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gene Transcription AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis Inhibitor Erlotinib / This compound Inhibitor->EGFR:f2 ATP-Competitive Inhibition

Caption: EGFR signaling pathway and the mechanism of action of Erlotinib and this compound.

Experimental Workflow for In Vitro Potency Comparison

The following diagram illustrates a typical experimental workflow for the comparative analysis of the in vitro potency of two compounds.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Start compounds Prepare Serial Dilutions of Erlotinib & this compound start->compounds cells Culture & Seed EGFR-dependent Cells start->cells enzyme Prepare Recombinant EGFR Enzyme start->enzyme biochemical_assay Biochemical Assay (EGFR Kinase Inhibition) compounds->biochemical_assay cellular_assay Cellular Assay (Cell Proliferation - MTT) compounds->cellular_assay cells->cellular_assay enzyme->biochemical_assay measurement Measure Signal (Luminescence/Absorbance) biochemical_assay->measurement cellular_assay->measurement calculation Calculate % Inhibition & Cell Viability measurement->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare Potency of Erlotinib & this compound ic50->comparison end End comparison->end

Caption: A generalized experimental workflow for comparing the in vitro potency of kinase inhibitors.

References

Cross-validation of different analytical methods for Desmethyl Erlotinib quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of two common analytical methods for the quantification of Desmethyl Erlotinib (OSI-420), the major active metabolite of the anti-cancer drug Erlotinib: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document summarizes quantitative performance data, presents detailed experimental protocols for both methods, and offers a visual representation of the analytical workflow to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Side-by-Side Comparison

The performance of an analytical method is fundamentally defined by its validation parameters. The following table summarizes these parameters for this compound quantification using LC-MS/MS and HPLC-UV, based on published data.

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.5 - 500 ng/mL[1]320 - 20,000 ng/mL (for Erlotinib, adaptable for this compound)[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]~100 ng/mL (estimated for this compound based on similar compounds)[3]
Intra-day Precision (%RSD) < 14% (< 17% at LLOQ)[1]< 10%[2]
Inter-day Precision (%RSD) < 14%[1]< 10%[2]
Intra-day Accuracy (%) Within ± 15%[1]97.20 - 104.83%[2]
Inter-day Accuracy (%) Within ± 15%[1]98.8 - 102.2%[2]
Extraction Recovery > 99%[1]Not explicitly stated, but good recovery is expected with liquid-liquid extraction.

Experimental Protocols

The successful implementation of any analytical method hinges on a clear and detailed protocol. Below are the methodologies for both LC-MS/MS and HPLC-UV for the quantification of this compound.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.[4]

Sample Preparation (Protein Precipitation): [1][4]

  • To 100 µL of plasma, add an internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the samples to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

Chromatography: [1]

  • Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.

  • Flow Rate: 0.7 mL/min

Mass Spectrometry: [1]

  • Instrument: Waters Xevo triple quadrupole mass spectrometer

  • Ionization Mode: Multi-reaction monitoring (MRM)

  • Internal Standard: 4-methyl erlotinib (OSI-597) can be used for the metabolites of erlotinib.[4]

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a critical requirement.[3]

Sample Preparation (Liquid-Liquid Extraction): [3]

  • To a plasma sample, add an internal standard.

  • Perform a single-solvent liquid-liquid extraction using a mixture of acetonitrile and n-butyl chloride (1:4, v/v).

  • Vortex the mixture to facilitate extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Chromatography: [2][3]

  • Column: Nova-Pak C18 or similar reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of methanol, acetonitrile, and potassium dihydrogen phosphate buffer (e.g., 15:45:40 v/v/v), with the pH adjusted to 4.5.[2]

  • Flow Rate: 1.3 mL/min.[2]

  • Detection: UV detection at 332 nm.[2]

  • Internal Standard: 4-Methyl erlotinib (OSI-597).[3]

Mandatory Visualization

To provide a clear overview of the analytical process, the following diagram illustrates the key steps involved in a typical bioanalytical workflow for this compound quantification.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (Precipitation or LLE) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant/ Organic Layer Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC Detector Detection (MS/MS or UV) HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Bioanalytical workflow for this compound quantification.

The following diagram illustrates the logical relationship in choosing an analytical method based on key requirements.

Method_Selection Requirement Primary Requirement? Sensitivity High Sensitivity (<1 ng/mL) Requirement->Sensitivity Sensitivity Cost Cost-Effectiveness & Accessibility Requirement->Cost Cost/Accessibility LCMS Choose LC-MS/MS Sensitivity->LCMS HPLCUV Choose HPLC-UV Cost->HPLCUV

Decision tree for analytical method selection.

References

A head-to-head comparison of HPLC vs. UPLC for Desmethyl Erlotinib analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of the targeted cancer therapeutic Erlotinib, the accurate quantification of its primary active metabolite, Desmethyl Erlotinib (OSI-420), is critical. The two primary liquid chromatography techniques employed for this analysis are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This guide provides an objective, data-driven comparison of these two methods for this compound analysis, supported by experimental protocols and performance data.

The Fundamental Difference: Speed, Resolution, and Efficiency

At its core, the primary distinction between UPLC and HPLC lies in the particle size of the stationary phase in the analytical column. UPLC utilizes sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][2] This smaller particle size leads to a dramatic increase in chromatographic efficiency, resulting in several key performance advantages. To accommodate the backpressure generated by these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 100 MPa or ~15,000 psi) compared to conventional HPLC systems (up to 400 bar or ~6,000 psi).[2][3][4]

The practical implications of this technological advancement are significant. UPLC offers substantially faster analysis times, with runs often completed in 2-5 minutes compared to 20-45 minutes for HPLC.[1][2] This translates to higher sample throughput and reduced consumption of expensive and environmentally sensitive solvents.[5][6] Furthermore, the increased efficiency of UPLC results in sharper, narrower peaks, leading to superior resolution and enhanced sensitivity, which is particularly beneficial for detecting low-level metabolites.[2][5][6]

Performance Comparison: HPLC vs. UPLC for this compound

The following table summarizes the key performance characteristics of representative HPLC and UPLC methods for the analysis of this compound, compiled from various validated methods for Erlotinib and its metabolites.

ParameterHPLC MethodUPLC Method
Instrumentation Shimadzu HPLC with UV/VIS detector[7]Waters ACQUITY UPLC with TQD Mass Spectrometer[8][9]
Column C18 (250 mm x 4.6 mm, 5 µm)[7][10]ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[8][11]
Mobile Phase Isocratic or Gradient elution with combinations of buffers (e.g., Ammonium Formate, Potassium Dihydrogen Phosphate) and organic solvents (e.g., Acetonitrile, Methanol)[10][12]Gradient elution with 0.1% Formic acid in Water and 0.1% Formic acid in Acetonitrile[11]
Flow Rate 1.0 - 1.3 mL/min[10][13]0.4 - 0.7 mL/min[11]
Run Time ~7 - 20 minutes[12]~2.5 - 7 minutes[8][14]
Sensitivity (LLOQ) ~100 ng/mL (UV detection)[15]0.1 - 0.5 ng/mL (MS/MS detection)[8][16]
Precision (%RSD) < 10%< 15%
Accuracy 97.20 - 104.83%< 14% deviation from nominal
Solvent Consumption HigherSignificantly Lower[5][6]
System Pressure Lower (up to 400 bar)[1]Higher (>1,000 bar)[1]

Experimental Protocols

Below are detailed experimental methodologies for representative HPLC and UPLC analyses of this compound.

Representative HPLC-UV Method Protocol

This protocol is based on common practices for the analysis of Erlotinib and its metabolites.

1. Sample Preparation:

  • For plasma samples, perform a liquid-liquid extraction using a mixture of acetonitrile and n-butyl chloride (1:4, v/v).[15]

  • Alternatively, for drug substance or formulation, dissolve the sample in a suitable diluent (e.g., mobile phase).[12]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][10]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (50:50 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 20 µL.[10]

  • Detector: UV at 248 nm.[12]

  • Column Temperature: 30°C.[12]

Representative UPLC-MS/MS Method Protocol

This protocol is adapted from validated methods for the quantification of Erlotinib and its metabolites in biological matrices.[8][11]

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of cold methanol containing an internal standard (e.g., deuterated Erlotinib).[8]

  • Vortex mix for 15 seconds and centrifuge at 10,000 g for 5 minutes.[8]

  • Transfer 150 µL of the supernatant to a new tube and add 150 µL of 10 mM ammonium acetate.[8]

  • Vortex mix and transfer to an injection vial.

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[8][11]

  • Mobile Phase A: 0.1% Formic acid in Water.[11]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 40°C.[11]

  • Gradient Program: A linear gradient tailored to resolve this compound from Erlotinib and other metabolites.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and the choice between HPLC and UPLC, the following diagrams illustrate the general experimental workflow and a decision-making tree.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing of Sample (Plasma/Formulation) dissolve Dissolution / Extraction weigh->dissolve vortex Vortex & Centrifuge (for plasma) dissolve->vortex filter Filtration (0.22 or 0.45 µm) vortex->filter inject Injection into LC System filter->inject separate Chromatographic Separation (HPLC or UPLC) inject->separate detect Detection (UV or MS/MS) separate->detect chromatogram Chromatogram Generation detect->chromatogram integrate Peak Integration & Identification chromatogram->integrate quantify Quantification of This compound integrate->quantify

Caption: A generalized experimental workflow for the analysis of this compound.

G start Analytical Goal for This compound? throughput High Sample Throughput? start->throughput sensitivity High Sensitivity Required (e.g., low concentrations)? throughput->sensitivity Yes cost Budget Constraints (instrumentation/columns)? throughput->cost No uplc Choose UPLC sensitivity->uplc Yes hplc Choose HPLC sensitivity->hplc No cost->sensitivity No cost->hplc Yes

Caption: Decision tree for selecting between HPLC and UPLC for this compound analysis.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound depends on the specific requirements of the study. For routine quality control of pharmaceutical formulations where speed and sensitivity are not the primary drivers, a robust HPLC-UV method may be sufficient. However, for clinical and preclinical studies requiring high sample throughput, superior sensitivity for detecting low metabolite concentrations in biological matrices, and reduced solvent consumption, UPLC, particularly when coupled with mass spectrometry, is the demonstrably superior technique.[5][6] While the initial investment in UPLC instrumentation is higher, the long-term benefits of increased productivity, reduced operational costs, and higher quality data often justify the expenditure for research-intensive environments.[6]

References

Desmethyl Erlotinib: A Comparative Analysis of its Anticancer Effects Against Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, epidermal growth factor receptor (EGFR) inhibitors have emerged as a cornerstone in the treatment of various malignancies, notably non-small cell lung cancer (NSCLC). This report provides a comprehensive comparison of the anticancer effects of Desmethyl Erlotinib (OSI-420), the primary active metabolite of Erlotinib, with other prominent EGFR inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to guide future research and development.

Executive Summary

This compound has been demonstrated to be equipotent to its parent drug, Erlotinib, in the inhibition of EGFR tyrosine kinase.[1] This finding is critical as it allows for the extensive body of research on Erlotinib to be largely extrapolated to its active metabolite. This guide will present a comparative overview of this compound (via Erlotinib data) alongside other first, second, and third-generation EGFR inhibitors, including Gefitinib, Afatinib, and Osimertinib. The comparison will focus on their inhibitory potency, effects on cell viability and apoptosis, and their mechanisms of action within the EGFR signaling pathway.

Comparative Potency of EGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for various EGFR inhibitors across different cell lines and EGFR mutation statuses. It is important to note that this compound and Erlotinib are considered equipotent.[1]

InhibitorGenerationTargetCell LineEGFR MutationIC50 (nM)Reference
Erlotinib (and this compound) FirstEGFRCell-free assay-2[2]
EGFR AutophosphorylationHNS tumor cells-20[1]
Cell GrowthPC-9Exon 19 deletion7[3]
Cell GrowthH3255L858R12[3]
Gefitinib FirstEGFRCell-free assay-37[2]
Cell GrowthH3255L858R75[4]
Afatinib SecondEGFR, HER2, HER4Cell GrowthPC-9Exon 19 deletion0.8
Cell GrowthH3255L858R0.3[3]
Cell GrowthH1975L858R/T790M<100[4]
Osimertinib ThirdEGFR (including T790M)Cell GrowthPC-9ERT790M13
Cell GrowthH1975L858R/T790M5[3]

Mechanism of Action: Inhibition of EGFR Signaling

EGFR inhibitors act by blocking the intracellular tyrosine kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_downstream Downstream Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF (Ligand) Ligand->EGFR Inhibitor This compound & Other EGFR TKIs Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: EGFR Signaling Pathway and Point of Inhibition.

Induction of Apoptosis

A key anticancer effect of EGFR inhibitors is the induction of programmed cell death, or apoptosis. Erlotinib has been shown to induce apoptosis in various cancer cell lines.[1][5] This is often mediated through the intrinsic mitochondrial pathway, involving the activation of pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c and subsequent caspase activation.

The following diagram illustrates a general workflow for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture treatment Treat with EGFR Inhibitor (e.g., this compound) start->treatment harvest Harvest Cells treatment->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temperature stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

References

Unraveling the Structure of Desmethyl Erlotinib: A Comparative Guide Using NMR and HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and confirmation of drug metabolites are critical steps in the drug development process, ensuring safety, efficacy, and a thorough understanding of a compound's metabolic fate. Desmethyl Erlotinib, also known as OSI-420, is a principal and pharmacologically active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] This guide provides a comparative analysis of the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), benchmarked against its parent compound, Erlotinib.

Comparative Spectroscopic Data

The structural difference between Erlotinib and this compound lies in the substitution on one of the 2-methoxyethoxy side chains. In this compound, one of the terminal methyl groups is replaced by a hydrogen atom, forming a primary alcohol. This subtle change significantly impacts the compound's polarity and can be definitively identified through careful analysis of its NMR and HRMS data.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is a powerful tool for confirming the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, the expected molecular formula is C₂₁H₂₁N₃O₄, with a corresponding molecular weight of approximately 379.41 g/mol .[4]

CompoundMolecular FormulaExact Mass [M+H]⁺ (Calculated)Key Fragmentation Pathways
Erlotinib C₂₂H₂₃N₃O₄394.1761Loss of the 2-methoxyethoxy side chain, cleavage of the ether linkages, and fragmentation of the quinazoline core.
This compound (OSI-420) C₂₁H₂₁N₃O₄380.1605Similar to Erlotinib, with characteristic fragments indicating the loss of a hydroxylated ethoxy group. The presence of a primary alcohol can influence the fragmentation pattern, potentially leading to a more facile loss of water.

Note: Specific experimental HRMS fragmentation data for this compound is not publicly available. The fragmentation pathways are predicted based on the known fragmentation of Erlotinib and the structural modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The demethylation of the side chain in this compound would result in distinct changes in the NMR spectrum compared to Erlotinib.

¹H NMR Data (Predicted comparison in DMSO-d₆)

AssignmentErlotinib Chemical Shift (ppm)This compound (OSI-420) Expected Chemical Shift (ppm)Rationale for Expected Shift
-OCH₃~3.3Absent for one side chainThe signal corresponding to the methyl protons of one 2-methoxyethoxy group will be absent.
-OCH₂CH₂OHNot ApplicableA new set of signals will appear for the methylene protons adjacent to the hydroxyl group.The presence of the hydroxyl group will deshield the adjacent methylene protons.
-OHNot ApplicableA broad singlet, chemical shift dependent on concentration and solvent.A new signal corresponding to the hydroxyl proton will be observed.

¹³C NMR Data (Predicted comparison in DMSO-d₆)

AssignmentErlotinib Chemical Shift (ppm)This compound (OSI-420) Expected Chemical Shift (ppm)Rationale for Expected Shift
-OCH₃~58Absent for one side chainThe carbon signal for the methyl group of one 2-methoxyethoxy side chain will be absent.
-OCH₂CH₂OHNot ApplicableA new signal will appear for the carbon bearing the hydroxyl group.The carbon attached to the hydroxyl group will be shifted downfield compared to a methoxy-terminated carbon.

Note: The exact chemical shifts for this compound are not publicly available and the table reflects expected changes based on the structural modification.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and HRMS data for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire full scan mass spectra over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Fragmentation Analysis (MS/MS): Isolate the [M+H]⁺ ion of this compound and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass of the parent and fragment ions. Propose elemental compositions for the observed ions and elucidate the fragmentation pathway to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR Experiments (for full assignment):

    • Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H spin systems.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals to the molecular structure based on their chemical shifts, coupling constants, and 2D correlations.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation cluster_comparison Comparative Analysis synthesis Synthesis or Isolation of This compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution hrms HRMS Analysis (Accurate Mass & Fragmentation) dissolution->hrms nmr NMR Analysis (1D & 2D Experiments) dissolution->nmr data_analysis Data Interpretation & Spectral Assignment hrms->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation comparison Comparison with Erlotinib Data structure_confirmation->comparison

Caption: Experimental workflow for the structural elucidation of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Binds Erlotinib Erlotinib / this compound Erlotinib->EGFR Inhibits ATP Binding ADP ADP ATP->ADP Phosphorylation Downstream Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) ADP->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway inhibited by Erlotinib and this compound.

References

Navigating Inter-Laboratory Variability in Desmethyl Erlotinib Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible quantification of drug metabolites is paramount for reliable pharmacokinetic assessments and clinical trial outcomes. This guide provides a comparative analysis of published bioanalytical methods for Desmethyl Erlotinib (OSI-420), the primary active metabolite of Erlotinib, to shed light on potential sources of inter-laboratory variability. By examining the performance data and experimental protocols from various validated assays, this document aims to facilitate improved cross-study data harmonization.

This compound, a key metabolite of the tyrosine kinase inhibitor Erlotinib, plays a significant role in both the efficacy and toxicity profile of the parent drug.[1][2] Accurate measurement of its concentration in biological matrices is therefore critical. However, variations in analytical methodologies can lead to discrepancies in reported concentrations across different laboratories, complicating the interpretation of clinical and preclinical data. This guide summarizes key performance metrics from several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to highlight the current landscape of this compound bioanalysis.

Comparative Analysis of Method Performance

Method Reference Linearity Range (ng/mL) Precision (%CV) Accuracy (%) Internal Standard
Svedberg et al.0.5 - 500< 14% (except 17% at LLOQ)Within ± 15%4-Methyl erlotinib (OSI-597)
Lankheet et al.Not explicitly stated for OSI-420Not explicitly stated for OSI-420Not explicitly stated for OSI-420Erlotinib-¹³C6
Thappali et al.Not explicitly stated for OSI-420Not explicitly stated for OSI-420Not explicitly stated for OSI-420Not explicitly stated for OSI-420
de Wit et al.1 - 10004.6 - 13.298.7 - 104.0Not explicitly stated

Data synthesized from multiple sources.[1][3][4][5][6]

The variability in reported linearity ranges, precision, and accuracy underscores the importance of method standardization. The choice of internal standard, in particular, can significantly impact assay performance. While isotopically labeled analogs are often preferred, other compounds have also been successfully utilized.[3]

Experimental Protocols: A Closer Look

Detailed methodological descriptions are crucial for understanding the sources of analytical variability and for the successful implementation of an assay. The following outlines a general experimental workflow for the quantification of this compound in human plasma based on commonly employed techniques.

1. Sample Preparation:

  • Protein Precipitation: This is a widely used method for extracting this compound from plasma samples.[1][7] Typically, a cold organic solvent such as acetonitrile or methanol is added to the plasma sample to precipitate proteins.[6]

  • Internal Standard Addition: An internal standard, such as 4-Methyl erlotinib or a stable isotope-labeled analog, is added to the sample prior to protein precipitation to correct for variability during sample processing and analysis.[1][3]

  • Centrifugation and Supernatant Collection: After vortexing, the mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and internal standard, is then transferred for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][8][9] Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[1][6][7]

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.[7]

G supernatant supernatant hplc hplc supernatant->hplc Injection

Caption: General workflow for this compound quantification.

Erlotinib Metabolism and Signaling Pathway

Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a key component in signaling pathways that drive cell proliferation and survival.[7] The metabolism of Erlotinib, primarily through cytochrome P450 enzymes, leads to the formation of this compound.[10] Understanding this pathway is crucial for interpreting pharmacokinetic data.

G

Caption: Erlotinib metabolism and its inhibitory effect on EGFR signaling.

References

Desmethyl Erlotinib: A Comparative Guide to its Validation as a Biomarker for Erlotinib Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of desmethyl erlotinib (OSI-420), the primary active metabolite of erlotinib, and its potential as a predictive biomarker for treatment response, benchmarked against established biomarkers. While this compound is pharmacologically active, its validation as a standalone predictive biomarker for clinical outcomes with erlotinib therapy is not strongly supported by current evidence. This document summarizes key pharmacokinetic data, details relevant experimental protocols, and presents visual workflows to aid in the critical evaluation of its role in personalized medicine.

Executive Summary

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations. Upon administration, erlotinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, this compound (OSI-420).[1][2][3][4][5] Although OSI-420 is equipotent to erlotinib in its inhibitory activity against the EGFR tyrosine kinase, its clinical utility as a predictive biomarker for treatment efficacy remains unsubstantiated.[1][6] This guide will delve into the available data to compare the pharmacokinetic profile of this compound with the established predictive value of EGFR mutations.

Data Presentation: Comparative Pharmacokinetics and Biomarker Performance

The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other potential indicators of erlotinib treatment response.

Table 1: Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420)

ParameterErlotinibThis compound (OSI-420)Reference(s)
Mean Terminal Half-life (t½) ~36.2 hours~11.96 hours[7][8]
Apparent Oral Clearance (CL/F) 3.95 L/h (variable)Significantly higher than erlotinib[7][8]
Plasma Protein Binding ~93%Data not consistently reported[2]
Primary Metabolizing Enzyme CYP3A4-[1][2][3][4][5]
Pharmacological Activity ActiveActive and equipotent to erlotinib[1][6]

Table 2: Comparison of Biomarkers for Predicting Erlotinib Treatment Response

BiomarkerMethod of DetectionPredictive Value for Clinical OutcomeSupporting Evidence
EGFR Activating Mutations (Exon 19 del, L858R) PCR, DNA SequencingHigh: Strong predictor of favorable response, improved progression-free survival (PFS), and overall survival (OS).Overwhelming evidence from numerous clinical trials.[9][10]
This compound (OSI-420) Plasma Concentration LC-MS/MSNot Validated: No direct correlation with tumor response, PFS, or OS has been established.While pharmacologically active, its independent predictive value is not supported by current literature.
Erlotinib Plasma Concentration LC-MS/MSLimited/Correlative: Some studies suggest a correlation between higher erlotinib exposure and increased incidence of skin rash, which is associated with better outcomes. Higher trough concentrations may be associated with better response in EGFR wild-type patients.[1][7][11][12]
MET Gene Amplification FISH, qPCRPotential Negative Predictor: Low MET expression may correlate with erlotinib sensitivity in the absence of common EGFR mutations.[13]
KRAS Mutations PCR, DNA SequencingNegative Predictor: Associated with a lack of response to erlotinib.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of erlotinib and this compound and for the assessment of established biomarkers.

Quantification of Erlotinib and this compound (OSI-420) in Human Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of erlotinib and its metabolite.

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of erlotinib).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Erlotinib: m/z 394.4 → 278.1

      • This compound (OSI-420): m/z 380.4 → 278.1

    • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Detection of EGFR Mutations by Polymerase Chain Reaction (PCR)

This protocol provides a general workflow for identifying activating mutations in the EGFR gene.

  • DNA Extraction:

    • Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or from plasma (for liquid biopsy).

    • Use a commercially available DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA using a spectrophotometer.

  • PCR Amplification:

    • Use primers specific for the exons of interest in the EGFR gene (typically exons 18, 19, 20, and 21).

    • Perform PCR amplification using a thermostable DNA polymerase.

  • Mutation Analysis:

    • Sanger Sequencing: Sequence the PCR products and compare them to the wild-type EGFR sequence to identify mutations.

    • Real-Time PCR with Mutation-Specific Probes: Use fluorescently labeled probes that specifically bind to the mutated sequences.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of multiple mutations simultaneously.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to erlotinib metabolism and biomarker assessment.

erlotinib_metabolism cluster_liver Liver (Primary Site) Erlotinib Erlotinib CYP3A4 CYP3A4 Erlotinib->CYP3A4 Metabolism OSI420 This compound (OSI-420) (Active) Inactive_Metabolites Inactive Metabolites OSI420->Inactive_Metabolites Further Metabolism CYP3A4->OSI420

Caption: Erlotinib Metabolism Pathway.

biomarker_workflow Patient Patient with NSCLC Tumor_Biopsy Tumor Biopsy / Plasma Sample Patient->Tumor_Biopsy Biomarker_Analysis Biomarker Analysis Tumor_Biopsy->Biomarker_Analysis EGFR_Mutation EGFR Mutation Status (Exon 19 del, L858R) Biomarker_Analysis->EGFR_Mutation OSI420_Measurement This compound (OSI-420) Concentration Measurement Biomarker_Analysis->OSI420_Measurement Treatment_Decision Treatment Decision EGFR_Mutation->Treatment_Decision Predictive OSI420_Measurement->Treatment_Decision Not Validated as Predictive Erlotinib_Therapy Erlotinib Therapy Treatment_Decision->Erlotinib_Therapy EGFR Mutant Alternative_Therapy Alternative Therapy Treatment_Decision->Alternative_Therapy EGFR Wild-Type

Caption: Biomarker-Guided Treatment Decision Workflow.

Conclusion

Based on the available scientific literature, this compound (OSI-420) is a pharmacologically active metabolite of erlotinib but has not been validated as a reliable and independent biomarker for predicting treatment response. The primary and most robust predictor of erlotinib efficacy remains the presence of activating EGFR mutations in the tumor. While pharmacokinetic variability of both erlotinib and this compound exists and can be influenced by factors such as smoking, the clinical utility of monitoring this compound levels to guide treatment decisions is not established. Future research may explore the combined pharmacokinetic profile of erlotinib and this compound as a potential composite biomarker, but currently, EGFR mutation status is the gold standard for patient selection for erlotinib therapy. Researchers and clinicians should continue to prioritize EGFR mutation testing to optimize treatment strategies for patients with NSCLC.

References

Desmethyl Erlotinib: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Desmethyl Erlotinib's (OSI-420) performance against various cancer cell lines. The data presented is supported by experimental findings to inform further research and development.

This compound, the primary active metabolite of Erlotinib, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Both this compound and its parent compound, Erlotinib, are considered equipotent in their ability to inhibit EGFR.[1] This guide provides a comparative overview of its effects on various cancer cell lines, leveraging available data on Erlotinib's activity as a direct surrogate for this compound due to their equivalent potency.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Erlotinib, and by extension this compound, in various cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC) Cell Lines IC50 (µM)
A549>20[1]
H322>20[1]
H32550.029[1]
H358>20[1]
H1650>20[1]
H1975>20[1]
H1299>20[1]
H596>20[1]
Pancreatic Cancer Cell Lines IC50 (µM)
AsPC-15.8[2]
BxPC-31.26[2]
Other Cancer Cell Lines IC50 (nM)
HNS (Head and Neck)20[1]
DiFi (Colon)Not explicitly stated, but Erlotinib induces apoptosis at 1 µM[1]
MDA-MB-468 (Breast)Not explicitly stated, but Erlotinib potently inhibits EGFR activation[1]
MCF-7 (Breast)40[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a predetermined period, typically 72 hours.[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Lysis: Cells are treated with this compound for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) or total EGFR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Desmethyl_Erlotinib This compound (OSI-420) Desmethyl_Erlotinib->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Treatment with This compound cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay western_blot Western Blot for p-EGFR drug_treatment->western_blot data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Desmethyl Erlotinib, an active metabolite of Erlotinib and a key compound in EGFR tyrosine kinase inhibition research, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2][3][4][5] This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound.

I. Personal Protective Equipment (PPE) and Spill Management

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct action is necessary.

Required Personal Protective Equipment:

ActivityRequired PPE
Waste Handling & Disposal - Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable Gown/Lab Coat (impervious)- N95 or higher Respirator- Chemical Splash Goggles and Face Shield- Shoe Covers

Spill & Leak Response:

In case of a spill, the primary response should be to wash the affected area with plenty of water and ensure adequate ventilation.[6] For larger spills, wear a self-contained breathing apparatus and take measures to avoid dust formation.[6]

II. Step-by-Step Disposal Protocol

The disposal of this compound, like other potent research chemicals, must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8][9]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compounds, contaminated gloves, weighing papers, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[10] It is recommended to line a designated pail with a clear plastic bag for collecting this type of waste.[7][8]

  • Liquid Waste: Collect all liquid waste containing this compound, including solutions and the first rinse of any emptied containers, in a separate, leak-proof hazardous waste container.[7][8][10] For larger volumes, use a designated carboy.[7] It is crucial to segregate halogenated and non-halogenated solvents.[7]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container specifically for hazardous chemical waste.[10]

2. Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled.[7][8][9] If not using the original container, any existing labels must be defaced, and a new hazardous waste label must be affixed.[7][8] The label should list all chemical constituents without using abbreviations or symbols.[9]

  • Sealing: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8][9]

3. Disposal of Empty Containers:

  • Rinsing: Before disposing of an empty this compound vial, it must be rinsed three times with a suitable solvent.[10] The first rinsate is considered hazardous and must be collected as liquid waste.[8][10] For containers of highly toxic chemicals, the first three rinses must be collected.[8]

  • Final Disposal: After thorough rinsing and air-drying, deface the label on the vial and dispose of it in the appropriate glass waste container.[10]

4. Requesting Waste Pickup:

Once a waste container is approximately three-quarters full or has reached the designated accumulation time limit (e.g., 150 days for laboratory chemical waste), a pickup should be requested from your institution's Environmental Health and Safety (EHS) department.[7]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal Route Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Waste Sharps Waste Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container EHS Pickup Request EHS Pickup Request Labeled Solid Waste Container->EHS Pickup Request Labeled Liquid Waste Container->EHS Pickup Request Labeled Sharps Container->EHS Pickup Request Incineration Incineration EHS Pickup Request->Incineration

Caption: Logical workflow for this compound disposal.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Desmethyl Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Desmethyl Erlotinib in a laboratory setting. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks, ensure the integrity of your research, and foster a culture of safety.

Immediate Safety and Hazard Assessment

This compound is an active metabolite of Erlotinib, a potent tyrosine kinase inhibitor. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it should be handled with the same precautions as its parent compound and other potent pharmaceutical agents. The principle of Occupational Exposure Banding (OEB) is a valuable tool in the absence of a defined OEL. OEB categorizes compounds into bands based on their toxicological potency, guiding the necessary level of containment and personal protective equipment (PPE). Given the nature of Erlotinib, this compound would likely fall into a high-potency category, requiring stringent handling practices.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment
Weighing and Compounding (Dry Powder) - Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement. For operations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. - Body Protection: A disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Safety glasses with side shields. Chemical splash goggles are required if there is a splash hazard. - Respiratory Protection: Work should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation risk. - Body Protection: A disposable, low-permeability lab coat or gown.
General Laboratory Operations - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: A standard laboratory coat.
Waste Disposal - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: A laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to ensure safety and prevent contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Long-term storage is recommended at -20°C.[1][2]

Weighing and Solution Preparation
  • Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

  • Weighing: Use a tared, disposable weigh boat to handle the powder.

  • Dissolution: When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO and methanol.[2]

Spill Management

In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for potent compounds. A spill kit containing appropriate PPE, absorbent materials, and waste disposal bags should be readily available.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste - Includes contaminated gloves, gowns, pipette tips, and weighing papers. - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
Liquid Waste - Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container. - Do not pour down the drain. [3]
Sharps - Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]
Empty Vials - Rinse the vial three times with a suitable solvent (e.g., ethanol). - Collect the rinsate as hazardous liquid waste. - Deface the label and dispose of the vial according to your institution's guidelines for glass waste.[3]

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocols (Adapted from Erlotinib Studies)

The following are generalized protocols for in vitro studies, adapted from methodologies used for Erlotinib and similar compounds. Researchers must optimize these protocols for their specific experimental needs.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Plate Coating: Coat 96-well plates with a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and incubate overnight.

  • Serial Dilutions: Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction: Add the diluted this compound, the target kinase, and ATP to the wells to initiate the reaction. Incubate at a controlled temperature.

  • Detection: Stop the reaction and quantify the level of substrate phosphorylation using a detection method such as an ELISA with an anti-phosphotyrosine antibody.[4]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability relative to an untreated control.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet and Handling Guidelines Gather_PPE Gather Appropriate Personal Protective Equipment Review_SDS->Gather_PPE Identify Hazards Prepare_Workspace Prepare Containment Workspace (Fume Hood / BSC) Gather_PPE->Prepare_Workspace Ensure Safety Weigh_Compound Weigh Solid Compound Prepare_Workspace->Weigh_Compound Begin Handling Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Use Weighed Compound Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Use Solution Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Post-Experiment Segregate_Waste Segregate Hazardous Waste Decontaminate_Workspace->Segregate_Waste Collect Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Final Step

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Erlotinib
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。